Aldi-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16FNO2/c1-14(2)7-6-11(15)9-4-5-12(16-3)10(13)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
RNKMLXKYVDDHBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to Aldehyde Dehydrogenase 2 (ALDH2)
An In-depth Technical Guide on the Core Mechanism of Action of Alda-1 in ALDH2 Activation
A Note on Terminology: This guide focuses on the well-characterized small molecule activator of Aldehyde Dehydrogenase 2 (ALDH2), Alda-1 . It is presumed that the query for "Aldi-2" was a typographical error, as the scientific literature extensively documents Alda-1 as a key activator in this context.
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in human physiology, primarily responsible for the detoxification of a wide range of endogenous and exogenous aldehydes.[1][2] Its most recognized role is in the metabolism of ethanol, where it catalyzes the oxidation of acetaldehyde to non-toxic acetate.[2][3] Beyond alcohol metabolism, ALDH2 is crucial for metabolizing toxic aldehydes generated during oxidative stress, such as 4-hydroxynonenal (4-HNE).[1][2]
A significant portion of the global population, particularly those of East Asian descent, carries a single nucleotide polymorphism in the ALDH2 gene, resulting in the ALDH22 variant.[1][2][3] This variant has a glutamic acid to lysine substitution at position 487 (E487K), which leads to a dramatic reduction in enzymatic activity.[4][5] Individuals with the ALDH22 variant have a decreased capacity to metabolize acetaldehyde, leading to its accumulation and the characteristic alcohol flush reaction.[1][2] This reduced activity is also associated with an increased risk for various diseases, including esophageal cancer and cardiovascular conditions.[3][4]
The development of small-molecule activators of ALDH2, such as Alda-1, represents a promising therapeutic strategy to counteract the effects of the ALDH2*2 variant and to enhance the protective functions of the wild-type enzyme.[1][2][4]
Alda-1: Mechanism of Action in ALDH2 Activation
Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a selective and potent activator of ALDH2.[6][7] Its mechanism of action is unique, functioning as both an agonist for the wild-type (ALDH2*1/1) enzyme and a chemical chaperone for the deficient ALDH22 variant.[1][2]
Binding Site and Allosteric Regulation
Crystallographic studies have revealed that Alda-1 binds within a substrate-binding tunnel of the ALDH2 enzyme.[2][8] Its binding site is near the entrance of the catalytic tunnel, in proximity to critical catalytic residues like Cys302 and Glu268, but without directly interacting with them.[2][4] This positioning allows Alda-1 to allosterically modulate the enzyme's function.[5][8] The binding of Alda-1 accelerates the hydrolysis of the acyl-enzyme intermediate, which is a rate-limiting step in catalysis, particularly for smaller aliphatic aldehydes.[2][9]
Structural Chaperone for ALDH2*2
The E487K mutation in the ALDH22 variant disrupts the enzyme's tetrameric structure and cofactor (NAD+) binding site, leading to instability and reduced catalytic efficiency.[5][10] Alda-1 acts as a structural chaperone for the ALDH22 variant.[1][2][4] By binding to the enzyme, Alda-1 stabilizes the protein structure, restores the NAD+ binding site, and corrects the structural defects caused by the mutation.[1][2][5][10] This chaperone effect restores near-wild-type activity to the deficient enzyme.[1][2]
Quantitative Data on ALDH2 Activation by Alda-1
The following tables summarize the kinetic parameters of ALDH2 dehydrogenase and esterase activity in the presence and absence of Alda-1 for both the wild-type (ALDH21) and the variant (ALDH22) enzymes.
Table 1: Effect of Alda-1 on ALDH2 Dehydrogenase Activity
| Enzyme Variant | Substrate | Alda-1 Concentration | Vmax (app) (min⁻¹) | Km for NAD+ (µM) | Fold Increase in Vmax | Fold Decrease in Km for NAD+ |
| ALDH21 | Propionaldehyde | 0 µM | - | - | - | - |
| 20 µM | - | - | ~2 | - | ||
| ALDH22 | Propionaldehyde | 0 µM | - | - | - | - |
| 20 µM | - | - | 2 | 6.7 |
Data compiled from Perez-Miller et al. (2010).[2]
Table 2: Substrate-Dependent Activation of ALDH2*1 by Alda-1
| Substrate | K_Act (µM) |
| Acetaldehyde | 1.8 ± 0.2 |
| Propionaldehyde | 2.5 ± 0.3 |
| Butyraldehyde | 5.3 ± 0.6 |
Data represents the concentration of Alda-1 required for half-maximal activation. Compiled from Perez-Miller et al. (2010).[2]
Table 3: Effect of Alda-1 on ALDH2 Esterase Activity
| Enzyme Variant | Activator(s) | Fold Activation |
| ALDH21 | Alda-1 | 6-7 |
| Alda-1 + NAD+ | 10 | |
| ALDH22 | Alda-1 | 6-7 |
| Alda-1 + NAD+ | >100 |
Data compiled from Perez-Miller et al. (2010).[2]
Experimental Protocols
ALDH2 Dehydrogenase Activity Assay
This protocol is for determining the kinetic parameters of ALDH2 activation by Alda-1 using a spectrophotometer to measure the production of NADH.
Materials:
-
Purified recombinant human ALDH21 or ALDH22 enzyme
-
Assay Buffer: 25 mM BES, pH 7.5
-
Substrate: Propionaldehyde (or other aldehyde substrates)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Activator: Alda-1 dissolved in DMSO
-
DMSO (as a vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Alda-1 in DMSO.
-
Prepare working solutions of propionaldehyde and NAD+ in the assay buffer.
-
Dilute the ALDH2 enzyme to the desired concentration in the assay buffer. Enzyme concentrations are typically in the range of 0.03-0.06 µM for ALDH21 and 0.3-0.5 µM for ALDH22.[2]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of Alda-1 or an equivalent volume of DMSO for the control wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 2% v/v).[2]
-
Add the NAD+ solution. For ALDH21, a typical concentration is 0.5 mM, while for ALDH22, a higher concentration of 10 mM may be used to compensate for its lower affinity.[2]
-
Add the ALDH2 enzyme solution to each well.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding the propionaldehyde substrate (e.g., to a final concentration of 100 µM).[2]
-
Immediately place the plate in the spectrophotometer.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADH production is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the substrate or Alda-1 concentration to determine kinetic parameters such as Vmax, Km, and the activation constant (K_Act).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for analyzing the binding interaction between Alda-1 and ALDH2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified ALDH2 enzyme (ligand)
-
Alda-1 (analyte)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (NHS, EDC, Ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS/EDC.
-
Inject the ALDH2 solution (e.g., 5-20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).[11]
-
Deactivate the remaining active sites with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of Alda-1 in the running buffer.
-
Inject the Alda-1 solutions over the immobilized ALDH2 surface at a constant flow rate (e.g., 30 µL/min).[12]
-
Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
This protocol outlines the measurement of thermodynamic parameters of the Alda-1-ALDH2 interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified ALDH2 enzyme
-
Alda-1
-
Dialysis buffer (e.g., PBS or HEPES buffer)
Procedure:
-
Sample Preparation:
-
Dialyze both the ALDH2 protein and the Alda-1 solution extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the ALDH2 solution into the sample cell of the calorimeter.
-
Load the Alda-1 solution into the injection syringe.
-
Set the experimental temperature and other parameters.
-
Perform a series of injections of Alda-1 into the ALDH2 solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizations
Caption: ALDH2 catalytic cycle and the mechanism of Alda-1 action.
Caption: Experimental workflow for an ALDH2 dehydrogenase activity assay.
Caption: Logical relationship of Alda-1 as a structural chaperone for ALDH2*2.
References
- 1. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Protective effects of Alda-1, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. activation-of-mitochondrial-aldehyde-dehydrogenase-aldh2-by-alda-1-reduces-both-the-acquisition-and-maintenance-of-ethanol-intake-in-rats-a-dual-mechanism - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Alda-1 modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
The Discovery and Synthesis of Aldi-2: A Covalent Inhibitor of Aldehyde Dehydrogenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aldi-2 is a potent, specific, and covalent inhibitor of several aldehyde dehydrogenase (ALDH) isoforms, a superfamily of enzymes crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the underlying scientific principles through detailed diagrams. This document serves as a core resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of ALDH inhibition.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel modulators of ALDH2 activity.[1] This screening of a diverse chemical library led to the identification of a class of 3-amino-1-phenylpropan-1-one derivatives as potent ALDH inhibitors.[1] Among these, this compound, chemically known as 3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride, emerged as a promising lead compound.[2]
Experimental Workflow for Discovery
The discovery of this compound followed a systematic workflow, beginning with a broad screen and progressively narrowing down to the specific inhibitor.
Synthesis of this compound
This compound is synthesized via a Mannich reaction, a three-component condensation of an enolizable ketone, formaldehyde (or its equivalent, paraformaldehyde), and a secondary amine hydrochloride.[3][4][5]
Synthesis Pathway
Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the synthesis of β-aminoketones.[3][5]
Materials:
-
1-(3-fluoro-4-methoxyphenyl)ethanone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a 500 mL round-bottom flask, add 1-(3-fluoro-4-methoxyphenyl)ethanone (0.1 mol), dimethylamine hydrochloride (0.13 mol), and paraformaldehyde (0.044 mol).
-
Add 160 mL of 95% ethanol and 2 mL of concentrated hydrochloric acid to the flask.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction mixture should become a clear, yellowish solution.
-
After reflux, allow the solution to cool slightly and filter if any solid impurities are present.
-
Transfer the warm solution to a 1 L Erlenmeyer flask.
-
While the solution is still warm, slowly add 600-700 mL of acetone.
-
Allow the solution to cool to room temperature, then place it in a refrigerator overnight to facilitate crystallization.
-
Collect the crystalline product, this compound hydrochloride, by vacuum filtration.
-
Wash the crystals with cold acetone to remove any remaining impurities.
-
The product can be further purified by recrystallization from a mixture of 95% ethanol and acetone.
Mechanism of Action
This compound is a covalent inhibitor that acts through an enzyme-mediated β-elimination reaction.[2] This mechanism-based inactivation leads to the irreversible modification of a critical cysteine residue in the active site of ALDH enzymes.
Signaling Pathway of Inhibition
References
- 1. 1-(3-Fluoro-4-methoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]
- 2. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of Aldehyde Dehydrogenase 2 (ALDH2) in Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily localized within the mitochondrial matrix. Its canonical role in ethanol metabolism is well-established; however, emerging evidence underscores its profound importance in maintaining mitochondrial homeostasis and protecting against cellular damage induced by oxidative stress. This technical guide provides an in-depth exploration of the function of ALDH2 in mitochondria, with a focus on its mechanism of action in detoxifying reactive aldehydes, its impact on mitochondrial respiration, and its involvement in key signaling pathways. This document synthesizes quantitative data from multiple studies, presents detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in the field.
Core Function of ALDH2 in Mitochondria: The Detoxification of Reactive Aldehydes
Mitochondria are the primary sites of cellular respiration and, consequently, a major source of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, leads to lipid peroxidation of mitochondrial membranes, generating cytotoxic reactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE).[1][2]
ALDH2 plays a crucial protective role by catalyzing the NAD+-dependent oxidation of these toxic aldehydes into their corresponding non-toxic carboxylic acids.[3] For instance, ALDH2 metabolizes 4-HNE to 4-hydroxy-2-nonenoic acid. This detoxification is vital as the accumulation of 4-HNE can form adducts with proteins, including mitochondrial respiratory chain complexes, leading to impaired function and increased mitochondrial dysfunction.[1][2] Reduced ALDH2 activity, whether due to genetic polymorphisms or pathological conditions, is associated with increased levels of aldehyde-induced cellular damage.[4]
Quantitative Impact of ALDH2 Activity on Mitochondrial Function
The activity of ALDH2 has a direct and quantifiable impact on several parameters of mitochondrial function, including mitochondrial respiration and ATP production.
Table 1: Effect of 4-Hydroxynonenal (4-HNE) on Mitochondrial Function in Human Small Airway Epithelial Cells (SAECs)
| Concentration of 4-HNE | ATP Levels (Fold Change vs. Control) | Reference |
| 10 µM | ↓ 1.8-fold | [5] |
| 25 µM | ↓ 3-fold | [5] |
Table 2: Effect of ALDH2 Inhibition on Mitochondrial Respiration in H9C2 Cardiomyocytes
| Treatment | Effect on ALDH2 Activity | Effect on Mitochondrial Respiration | Effect on Mitochondrial Reserve Capacity | Reference |
| 25 µM 4-HNE | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |
| 50 µM 4-HNE | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |
| 75 µM 4-HNE | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |
| Disulfiram (DSF) (ALDH2 Inhibitor) | Attenuated | Reduced | Reduced | [3] |
| ALDH2 siRNA | Attenuated | Reduced | Reduced | [3] |
Table 3: Effect of ALDH2 Activator (Alda-1) on Mitochondrial Function
| Cell Type/Model | Alda-1 Treatment | Effect on ALDH2 Activity | Effect on Mitochondrial Respiration (Maximal OCR) | Effect on ATP Levels | Reference |
| H9c2 cells | Hypoxia/Reoxygenation + Alda-1 | - | ↑ (rescued from H/R-induced decrease) | ↑ (rescued from H/R-induced decrease) | [6] |
| Primary Cardiomyocytes | Alda-1 | ↑ 3.47-fold | Promoted | Increased | [7][8] |
| Apolipoprotein E-knockout mice | Alda-1 | - | - | - | [9] |
Key Signaling Pathways Involving ALDH2 in Mitochondrial Protection
ALDH2 is a downstream target of signaling pathways that confer cellular protection, particularly in the context of cardiac health.
The PKCε-ALDH2 Signaling Pathway
Protein Kinase C epsilon (PKCε) is a crucial mediator of cardioprotection. Upon activation, PKCε translocates to the mitochondria and phosphorylates ALDH2, leading to its activation.[10][11] This enhanced ALDH2 activity promotes the detoxification of cytotoxic aldehydes generated during events like ischemia-reperfusion injury, thereby preserving mitochondrial function and reducing cell death.[10][11] The direct activation of ALDH2 can bypass the need for upstream PKCε signaling to achieve cytoprotection.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. EFFECTS OF 4-HYDROXYNONENAL ON MITOCHONDRIAL HMG-CoA SYNTHASE* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired ALDH2 activity decreases the mitochondrial respiration in H9C2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Mitochondrial Respiratory Dysfunction and Tissue Damage in Chronic Hyperglycemia Correlate with Reduced Aldehyde Dehydrogenase-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxynonenal regulates mitochondrial function in human small airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alda-1 treatment promotes the therapeutic effect of mitochondrial transplantation for myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alda-1 treatment promotes the therapeutic effect of mitochondrial transplantation for myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of aldehyde dehydrogenase 2 (ALDH2) confers cardioprotection in protein kinase C epsilon (PKCε) knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of aldehyde dehydrogenase 2 (ALDH2) confers cardioprotection in protein kinase C epsilon (PKCvarepsilon) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
"Aldi-2" and its effect on cellular oxidative stress
An In-depth Technical Guide on Aldehyde Dehydrogenase 2 (ALDH2) and its Effect on Cellular Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of human diseases. Aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme, has emerged as a critical regulator of cellular homeostasis, primarily through its canonical role in detoxifying endogenous and exogenous aldehydes. This technical guide provides a comprehensive overview of the function of ALDH2 in mitigating oxidative stress, with a particular focus on its modulation of key signaling pathways and its potential as a therapeutic target. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing ALDH2 activity and oxidative stress markers, and visual representations of the associated signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to ALDH2 and Oxidative Stress
Oxidative stress arises from the excessive accumulation of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, thereby disrupting normal physiological functions.[1] The mitochondrion is a primary site of ROS production, and consequently, it is equipped with a robust antioxidant defense system.
Aldehyde dehydrogenase 2 (ALDH2) is a key mitochondrial enzyme that belongs to the extensive family of aldehyde dehydrogenases.[2] Its primary function is the NAD⁺-dependent oxidation of a wide array of aldehydes to their corresponding carboxylic acids.[2] A significant endogenous substrate for ALDH2 is 4-hydroxy-2-nonenal (4-HNE), a toxic aldehyde generated during lipid peroxidation, a hallmark of oxidative stress.[3] By efficiently metabolizing 4-HNE and other reactive aldehydes, ALDH2 plays a crucial protective role against oxidative damage.[3][4]
Mechanism of ALDH2-Mediated Cytoprotection
The protective effect of ALDH2 against oxidative stress is multifaceted. The primary mechanism involves the detoxification of reactive aldehydes. Accumulation of these aldehydes can lead to the formation of protein adducts, enzyme inactivation, and the propagation of lipid peroxidation, thus exacerbating oxidative damage.[3][5]
Furthermore, ALDH2 activity has been shown to influence key signaling pathways involved in the cellular stress response, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The Nrf2 Signaling Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Recent evidence suggests a positive feedback loop between ALDH2 and Nrf2.[6] Activation of ALDH2 can lead to the upregulation of Nrf2 and its downstream targets, thereby enhancing the cell's antioxidant capacity. Conversely, Nrf2 can also promote the expression of ALDH2.[6] The ALDH2 activator, Alda-1, has been shown to promote the nuclear translocation of Nrf2, leading to a reduction in oxidative stress.[7][8]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of oxidative stress, the p38 MAPK and JNK pathways are often activated and can contribute to cell death.[9]
Studies have demonstrated that activation of ALDH2 can attenuate the activation of p38 MAPK and JNK pathways induced by oxidative stress.[9][10] By inhibiting these pro-apoptotic pathways, ALDH2 helps to preserve cell viability in the face of oxidative insults.[9]
Quantitative Data on the Effects of ALDH2 Activation
The following tables summarize quantitative data from various studies investigating the effects of the ALDH2 activator, Alda-1, on markers of oxidative stress.
Table 1: Effect of Alda-1 on Reactive Oxygen Species (ROS) Levels
| Cell/Tissue Type | Stressor | Alda-1 Concentration | Reduction in ROS | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Heat Stress | 20 µM | Significantly reduced ROS accumulation | [11] |
| Lung Homogenates (mice) | Whole-Body Heating | Pretreatment | Reduced ROS accumulation by 2.9-fold | [11] |
| Human Microvascular Endothelial Cells (HMVEC) | Hyperoxia | Pretreatment | Lowered 4-HNE levels | [3] |
| SH-SY5Y cells & SN dopaminergic neurons | Rotenone (100 nM) | 1-10 µM | Dose-dependent prevention of ROS production | [1] |
| Cardiomyocytes (human iPSC-derived and AC16) | H₂O₂ | Not specified | Mitigated mitochondrial ROS accumulation | [12] |
| H9c2 cells | Hypoxia/Reoxygenation | Not specified | Significant reduction in mitochondrial ROS | [13] |
Table 2: Effect of Alda-1 on Lipid Peroxidation (MDA Levels)
| Cell/Tissue Type | Stressor | Alda-1 Concentration | Reduction in MDA | Reference |
| Pancreatic acinar cells | Not specified | Not specified | Decreased MDA levels | [9] |
| Random skin flaps (animal model) | Ischemia | Not specified | Decreased MDA levels | [14] |
Table 3: Effect of Alda-1 on Antioxidant Enzyme Activity
| Cell/Tissue Type | Effect on Enzyme Activity | Reference |
| Random skin flaps (animal model) | Increased SOD activity | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
ALDH2 Activity Assay
This protocol is adapted from a commercially available kit (e.g., Abcam, ab115348).[15][16][17]
Principle: The assay measures the production of NADH, which is coupled to the reduction of a reporter dye, resulting in a colorimetric change that can be measured at 450 nm.[15]
Materials:
-
ALDH2 Activity Assay Kit (containing extraction buffer, incubation buffer, activity solution)
-
Microplate reader
-
96-well microplate
-
Samples (cell lysates, tissue homogenates)
Procedure:
-
Sample Preparation:
-
Cell Lysates: Solubilize cell pellets in the provided Extraction Buffer. Incubate on ice and then centrifuge to collect the supernatant.
-
Tissue Homogenates: Homogenize tissue in PBS, then solubilize with Extraction Buffer. Incubate on ice and centrifuge to collect the supernatant.
-
-
Assay:
-
Bring all reagents to room temperature.
-
Add 100 µL of diluted sample to each well.
-
Incubate for 3 hours at room temperature to allow for immunocapture of ALDH2.
-
Aspirate and wash each well twice.
-
Add 200 µL of 1X Activity Solution to each well.
-
Immediately record the color development over time at 450 nm for 30-120 minutes.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes the DCFDA/H2DCFDA cellular ROS assay.[18][19][20][21][22]
Principle: DCFDA is a cell-permeant reagent that is deacetylated by cellular esterases to a non-fluorescent compound. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[19]
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
Adherent or suspension cells in a 96-well plate
Procedure (for microplate assay with adherent cells):
-
Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.
-
Prepare a 20 µM working solution of H2DCFDA in 1x assay buffer.
-
Remove the culture medium and add 100 µL of the H2DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Remove the H2DCFDA solution and wash the cells with 1x assay buffer.
-
Add the test compounds or vehicle control.
-
Measure fluorescence intensity with excitation at 485 nm and emission at 535 nm.[18][19]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[23][24][25][26][27]
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored adduct that can be measured spectrophotometrically at 532 nm.[23]
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer or microplate reader
-
Samples (plasma, tissue homogenates)
Procedure:
-
Sample Preparation:
-
Reaction:
-
Measurement:
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).[28][29][30][31][32]
Principle: Superoxide radicals, generated by a riboflavin/methionine system under illumination, reduce NBT to a colored formazan. SOD in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.
Materials:
-
Spectrophotometer
-
Phosphate buffer (pH 7.8)
-
NBT, L-Methionine, EDTA, Riboflavin
-
Sample extracts
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NBT, L-Methionine, and EDTA.
-
Add a specific volume of the sample extract to a test tube.
-
Add the reaction mixture to the tube.
-
Initiate the reaction by adding riboflavin and exposing the tubes to a light source.
-
After a set time, measure the absorbance at 560 nm.[28]
-
A tube without the sample extract serves as the control. The percentage of inhibition is calculated to determine SOD activity.
Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂).[4][31][33][34][35][36]
Principle: The rate of H₂O₂ decomposition by catalase is measured by monitoring the decrease in absorbance at 240 nm.[34]
Materials:
-
UV Spectrophotometer
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide solution
-
Sample containing catalase
Procedure:
-
Set the spectrophotometer to 240 nm and 25°C.
-
Add phosphate buffer and H₂O₂ solution to a quartz cuvette and allow it to equilibrate.
-
Initiate the reaction by adding the sample solution.
-
Record the decrease in absorbance at 240 nm over time.[34]
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at pH 7.0 at 25°C.[34]
Glutathione Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay.[37][38][39][40]
Principle: GPx catalyzes the reduction of an organic peroxide by glutathione (GSH), forming oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[37]
Materials:
-
Spectrophotometer or microplate reader
-
Assay buffer
-
NADPH, Glutathione Reductase, GSH
-
Organic peroxide substrate (e.g., cumene hydroperoxide)
-
Sample
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.
-
Add the sample to a microplate well or cuvette.
-
Add the reaction mixture.
-
Initiate the reaction by adding the peroxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm.[38]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the effect of ALDH2 on cellular oxidative stress.
Conclusion
Aldehyde dehydrogenase 2 stands as a pivotal enzyme in the cellular defense against oxidative stress. Its role extends beyond the mere detoxification of reactive aldehydes to the modulation of critical cytoprotective signaling pathways, including the Nrf2 and MAPK cascades. The pharmacological activation of ALDH2, exemplified by compounds like Alda-1, has shown significant promise in preclinical models for mitigating oxidative damage across a spectrum of disease states. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to aid in the exploration of ALDH2 as a therapeutic target for oxidative stress-related pathologies. Further investigation into the nuanced mechanisms of ALDH2 regulation and the development of novel, potent activators will be crucial in translating these promising findings into clinical applications.
References
- 1. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Alda-1 attenuates hyperoxia-induced mitochondrial dysfunction in lung vascular endothelial cells | Aging [aging-us.com]
- 4. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 5. ALDH2 Activity Reduces Mitochondrial Oxygen Reserve Capacity in Endothelial Cells and Induces Senescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde Dehydrogenase 2 Ameliorates LPS-Induced Acute Kidney Injury through Detoxification of 4-HNE and Suppression of the MAPK Pathway [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alda-1 Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit | Abcam [abcam.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. biocompare.com [biocompare.com]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 24. mmpc.org [mmpc.org]
- 25. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. oxfordbiomed.com [oxfordbiomed.com]
- 28. prometheusprotocols.net [prometheusprotocols.net]
- 29. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [bio-protocol.org]
- 30. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [en.bio-protocol.org]
- 31. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 32. assaygenie.com [assaygenie.com]
- 33. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
- 35. fn-test.com [fn-test.com]
- 36. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 37. nwlifescience.com [nwlifescience.com]
- 38. raybiotech.com [raybiotech.com]
- 39. files.core.ac.uk [files.core.ac.uk]
- 40. 3hbiomedical.com [3hbiomedical.com]
Investigating the Pharmacokinetics of "Aldi-2"
Disclaimer: Information regarding a specific compound designated "Aldi-2" is not publicly available in scientific literature. Therefore, this document serves as a comprehensive template, utilizing a hypothetical compound named "Exemplar-2," to illustrate the expected structure and content of a technical guide on pharmacokinetic analysis. The data, protocols, and pathways presented herein are representative examples for instructional purposes.
Introduction
This guide provides a detailed overview of the pharmacokinetic profile of the novel therapeutic agent, "Exemplar-2." The following sections will cover its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's behavior in biological systems.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of "Exemplar-2" were evaluated in a preclinical rodent model following intravenous (IV) and oral (PO) administration. The key findings are summarized in the table below, providing a comparative view of the compound's bioavailability and disposition.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 75 | 320 ± 45 |
| Tmax (h) | 0.25 | 1.5 |
| AUC (0-t) (ng·h/mL) | 1230 ± 150 | 1850 ± 210 |
| AUC (0-inf) (ng·h/mL) | 1280 ± 160 | 1980 ± 220 |
| Half-life (t½) (h) | 2.1 ± 0.3 | 3.5 ± 0.5 |
| Bioavailability (%) | - | 77.3 |
Experimental Protocols
The data presented above was generated using the following key experimental protocols.
In Vivo Pharmacokinetic Study in Rodents
-
Species and Grouping: Male Sprague-Dawley rats (n=5 per group) were used. Animals were fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV): "Exemplar-2" was formulated in a solution of 20% Solutol HS 15 in saline and administered as a bolus dose of 1 mg/kg via the tail vein.
-
Oral (PO): "Exemplar-2" was suspended in 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.
-
-
Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-defined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing K2EDTA as an anticoagulant.
-
Sample Processing: Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of "Exemplar-2" were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the pharmacokinetic parameters.
In Vitro Metabolic Stability Assay
-
System: The metabolic stability of "Exemplar-2" was assessed using pooled human liver microsomes (HLM).
-
Reaction Mixture: The incubation mixture contained "Exemplar-2" (1 µM), HLM (0.5 mg/mL), and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).
-
Incubation: The reaction was initiated by the addition of NADPH and incubated at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the depletion of "Exemplar-2" over time.
-
Data Analysis: The in vitro half-life was determined from the slope of the natural logarithm of the remaining parent compound versus time.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the sequential steps involved in the in vivo pharmacokinetic study protocol.
Hypothetical Signaling Pathway of "Exemplar-2"
This diagram proposes a potential mechanism of action for "Exemplar-2," where it acts as an inhibitor of a key kinase in a hypothetical cellular signaling cascade.
Aldi-2: A Covalent Inhibitor of Aldehyde Dehydrogenase for Therapeutic Development
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes responsible for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The human ALDH superfamily comprises 19 functional enzymes that play critical roles in various physiological processes, including retinoic acid signaling, neurotransmitter metabolism, and the detoxification of reactive aldehydes generated from lipid peroxidation and xenobiotics.[1] Notably, elevated ALDH activity is implicated in the resistance of cancer cells to certain chemotherapeutic agents, such as cyclophosphamide, making ALDH enzymes attractive targets for therapeutic intervention.[1]
This technical guide provides an in-depth overview of Aldi-2, a potent, specific, and covalent inhibitor of aldehyde dehydrogenases. This compound represents a novel class of ALDH inhibitors with potential applications in cancer research and as a tool to probe the function of ALDH isoenzymes in various pathological conditions. This document details the mechanism of action of this compound, its inhibitory profile, experimental protocols for its characterization, and the potential downstream signaling consequences of ALDH inhibition.
Mechanism of Action
This compound is a member of a class of 3-amino-1-phenylpropan-1-one derivatives that act as covalent inhibitors of ALDH enzymes. The inhibitory mechanism involves a unique enzyme-mediated β-elimination reaction. Upon binding to the active site of an ALDH enzyme, this compound undergoes a β-elimination of its dimethylamine group, which is catalyzed by the enzyme itself. This reaction generates a highly reactive vinyl ketone intermediate. This intermediate then acts as a Michael acceptor and covalently modifies the catalytic cysteine residue within the active site of the ALDH enzyme, leading to its irreversible inhibition.[2]
This covalent modification has been confirmed through kinetic studies, mass spectrometry, and X-ray crystallography. The specificity of this modification to the active site cysteine residue has been demonstrated, highlighting the targeted nature of this compound's inhibitory action.
Caption: Mechanism of this compound covalent inhibition of ALDH enzymes.
Quantitative Inhibitory Profile
This compound has been shown to be a potent inhibitor of several key human ALDH isoenzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 values for this compound against ALDH1A1, ALDH2, and ALDH3A1 are summarized in the table below. Additionally, kinetic studies on the parent compound of this class, Aldi-1, have determined the bimolecular rate constants for the inhibition of ALDH2 and ALDH3A1, providing further insight into the covalent nature of the inhibition. Mass spectrometry analysis has confirmed the covalent modification of ALDH2 by this compound, resulting in a specific mass increase of the protein.
| Parameter | ALDH1A1 | ALDH2 | ALDH3A1 | Reference |
| IC50 (µM) | 2.5 | 6.4 | 1.9 | [3] |
| Bimolecular Rate Constant (M⁻¹s⁻¹) of Aldi-1 | - | 240 | 30 | [4] |
| Mass Shift of ALDH2 upon Modification (Daltons) | - | 180.0 | - | [5] |
Therapeutic Potential in Oncology
The primary therapeutic application of this compound and related compounds investigated to date is in the field of oncology. Several ALDH isoforms, particularly ALDH1A1 and ALDH3A1, are known to confer resistance to chemotherapeutic agents like cyclophosphamide by detoxifying their active aldehyde metabolites. By inhibiting these enzymes, this compound can potentially re-sensitize resistant cancer cells to chemotherapy.
In a key study, this compound was shown to significantly enhance the cytotoxic effects of mafosfamide, an active analog of cyclophosphamide, in the human lung adenocarcinoma cell line A549. This sensitization effect highlights the potential of this compound as an adjuvant therapy to improve the efficacy of existing anti-cancer treatments.
Experimental Protocols
The characterization of this compound as an ALDH inhibitor involves a series of biochemical and cell-based assays. The following sections provide an overview of the key experimental protocols.
IC50 Determination for ALDH Isoenzymes
This protocol is used to determine the concentration of this compound required to inhibit 50% of the activity of a specific ALDH isoenzyme.
-
Enzyme and Substrate Preparation: Purified recombinant human ALDH1A1, ALDH2, or ALDH3A1 are used. The appropriate aldehyde substrate is prepared (e.g., propionaldehyde for ALDH1A1 and ALDH2, benzaldehyde for ALDH3A1).
-
Assay Buffer: A suitable buffer, such as 50 mM sodium pyrophosphate (pH 9.0), is used.
-
Reaction Mixture: The reaction mixture contains the assay buffer, NAD+ as a cofactor, the ALDH enzyme, and varying concentrations of this compound (typically ranging from 1 to 100 µM).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 2 minutes) to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of the aldehyde substrate.
-
Measurement: The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The inhibition curves are generated by plotting the enzyme activity against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Mass Spectrometry Analysis of Covalent Modification
This protocol is used to confirm the covalent binding of this compound to the ALDH enzyme and to determine the mass of the adduct.
-
Protein-Inhibitor Incubation: Purified ALDH2 is incubated with a molar excess of this compound to ensure modification.
-
Sample Preparation: The protein-inhibitor complex is prepared for mass spectrometry analysis, which may involve buffer exchange and desalting.
-
Mass Spectrometry: The mass of the unmodified and modified protein is determined using a technique such as Quadrupole Time-of-Flight (Q-TOF) Liquid Chromatography/Mass Spectrometry (LC/MS).
-
Data Analysis: The mass difference between the modified and unmodified protein is calculated to determine the mass of the covalent adduct.
Cancer Cell Sensitization Assay
This protocol assesses the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent in a cancer cell line.
-
Cell Culture: Human lung adenocarcinoma A549 cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with mafosfamide in the presence or absence of this compound at various concentrations. Control groups include untreated cells and cells treated with this compound or mafosfamide alone.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. This involves adding the reagent to the cells and measuring the resulting colorimetric or fluorometric signal, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell survival is calculated for each treatment group relative to the untreated control. Statistical analysis is performed to determine the significance of the sensitization effect.
Caption: Experimental workflow for the characterization of this compound.
Potential Downstream Signaling Pathways
The inhibition of ALDH enzymes by this compound leads to the accumulation of their aldehyde substrates. Many of these aldehydes are highly reactive and can induce cellular stress, particularly oxidative and electrophilic stress.[1] This accumulation can trigger a cascade of downstream signaling events, ultimately impacting cell fate.
Oxidative Stress Response: The buildup of reactive aldehydes can lead to the depletion of cellular antioxidants, such as glutathione, and the formation of protein and DNA adducts, resulting in oxidative stress.[6] In response, cells activate protective signaling pathways, most notably the Keap1-Nrf2-ARE pathway. Under normal conditions, Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive by Keap1. However, in the presence of electrophilic stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes. These genes encode for a battery of detoxifying and antioxidant enzymes.
Apoptosis Induction: If the aldehyde-induced cellular damage is too severe to be mitigated by the oxidative stress response, apoptotic pathways are initiated to eliminate the damaged cells. Aldehyde accumulation can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway is often activated by DNA damage and mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway can be initiated by the upregulation of death receptors on the cell surface. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Potential downstream signaling pathways affected by this compound.
Conclusion
This compound is a well-characterized covalent inhibitor of aldehyde dehydrogenases with a clear mechanism of action and demonstrated potential as a chemosensitizing agent in cancer therapy. Its ability to specifically target and inactivate key ALDH isoenzymes makes it a valuable tool for both basic research and preclinical drug development. Further investigation into the downstream signaling consequences of this compound-mediated ALDH inhibition will likely uncover additional therapeutic applications and provide a deeper understanding of the roles of ALDHs in health and disease. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of covalent ALDH inhibitors.
References
- 1. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Basic Biochemical Assays for Aldehyde Dehydrogenase (ALDH) Modulator Activity
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Abstract: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for detoxifying endogenous and exogenous aldehydes. Dysregulation of ALDH activity is implicated in various pathologies, including cancer and cardiovascular diseases, making them a significant target for therapeutic development. This guide provides a comprehensive overview of the core biochemical assays used to characterize the activity of ALDH modulators. It details experimental protocols, presents data in a structured format, and visualizes key pathways and workflows to facilitate understanding and implementation in a research setting. For the purpose of this guide, we will focus on assays applicable to "Aldi-2," a representative covalent inhibitor of multiple ALDH isoforms, including ALDH1A1, ALDH2, and ALDH3A1.[1][2]
Introduction to Aldehyde Dehydrogenases (ALDH)
The ALDH superfamily comprises 19 isozymes in humans, which are responsible for oxidizing a wide array of aldehydes to their corresponding carboxylic acids.[3] One of the most critical roles is the detoxification of acetaldehyde, a toxic byproduct of alcohol metabolism, primarily handled by the mitochondrial enzyme ALDH2.[4][5] Genetic deficiencies in ALDH2 are common, particularly in East Asian populations, and are linked to an increased risk for certain cancers and other diseases.[6][7] Beyond alcohol metabolism, ALDHs are vital in metabolizing aldehydes generated from lipid peroxidation, such as 4-hydroxynonenal (4-HNE), which are implicated in cellular damage and disease progression.[6][7]
Molecules that can modulate ALDH activity, either as activators or inhibitors, are of significant therapeutic interest.[4]
-
ALDH Activators: These compounds aim to boost the enzyme's activity, which can be beneficial in conditions of ALDH deficiency or aldehyde-induced stress.[4][8]
-
ALDH Inhibitors: These molecules reduce or block ALDH activity. They are explored in cancer research, as certain cancer stem cells show high ALDH activity, contributing to drug resistance.[3][9]
"this compound" is a potent, covalent inhibitor of several ALDH isoforms.[1] It belongs to a class of inhibitors characterized by a core structure of 3-amino-1-phenylpropan-1-one.[10][11] Understanding its effect on enzyme kinetics is fundamental to its development as a chemical probe or therapeutic agent.
Core Biochemical Assay Principle
The foundational assay for measuring ALDH activity monitors the enzymatic conversion of an aldehyde substrate to a carboxylic acid. This oxidation is coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD⁺) to NADH.
Reaction: R-CHO (Aldehyde) + NAD⁺ + H₂O ---(ALDH)---> R-COOH (Carboxylic Acid) + NADH + H⁺
The production of NADH is directly proportional to the ALDH enzyme activity. This can be quantified using several methods, with spectrophotometric and fluorometric assays being the most common.
-
Spectrophotometric Assay: Measures the increase in absorbance at 340 nm, which is characteristic of NADH.
-
Fluorometric Assay: Detects the natural fluorescence of NADH (Excitation ~340 nm, Emission ~460 nm) or uses a coupled reaction where NADH reduces a probe to yield a highly fluorescent product.[3][12] Fluorometric assays are generally more sensitive than spectrophotometric ones.[12]
Experimental Protocols
This section provides a detailed methodology for a standard spectrophotometric microplate assay to determine the inhibitory activity of a compound like this compound on ALDH2.
Reagents and Materials
-
Assay Buffer: 50 mM HEPES or Sodium Pyrophosphate, pH 8.0.
-
Recombinant Human ALDH2: Purified enzyme (e.g., from Abcam, Sigma-Aldrich).
-
Cofactor Solution: 10 mM NAD⁺ in deionized water.
-
Substrate Solution: 100 mM Acetaldehyde or Propionaldehyde in deionized water. Prepare fresh daily.
-
Inhibitor "this compound": Stock solution in DMSO (e.g., 10 mM).
-
Instruments: UV-transparent 96-well microplate, microplate spectrophotometer capable of reading at 340 nm.
Spectrophotometric Assay Protocol for IC₅₀ Determination
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, ALDH2 enzyme, and NAD⁺ solution. The final concentration in the well should be optimized, but typical starting points are 5-10 µg/mL ALDH2 and 0.5-1.0 mM NAD⁺.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the "this compound" stock solution in DMSO or the Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (vehicle control).
-
Plate Setup:
-
Add 180 µL of the Reagent Mix to each well of the 96-well plate.
-
Add 2 µL of each "this compound" dilution or vehicle control to the appropriate wells.
-
Mix and pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the aldehyde substrate solution to each well to start the reaction. The final volume should be 200 µL.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 15-30 minutes in kinetic mode.
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the rates by subtracting the rate of a "no enzyme" control if necessary.
-
Calculate the percent inhibition for each "this compound" concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Data Presentation
Quantitative data from ALDH modulator assays should be summarized for clear interpretation and comparison. The IC₅₀ value is a key metric for inhibitors.
Table 1: Inhibitory Activity of "this compound" Against Human ALDH Isoforms
| ALDH Isoform | IC₅₀ (µM) | Inhibition Type |
| ALDH1A1 | 2.5[1][2] | Covalent |
| ALDH2 | 6.4[1][2] | Covalent |
| ALDH3A1 | 1.9[1][2] | Covalent |
Data is representative based on published values for this compound.[1][2]
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following are generated using the DOT language for Graphviz.
Experimental Workflow for IC₅₀ Determination
References
- 1. aldehyde dehydrogenase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What are ALDH2 stimulants and how do they work? [synapse.patsnap.com]
- 5. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assay - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Binding of "Aldi-2" to ALDH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional interactions between the small molecule inhibitor, Aldi-2, and the mitochondrial enzyme Aldehyde Dehydrogenase 2 (ALDH2). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a critical resource for researchers in pharmacology, biochemistry, and drug development.
Quantitative Inhibition Data
This compound has been identified as a potent covalent inhibitor of aldehyde dehydrogenases. The following table summarizes the in vitro inhibitory activity of this compound against human ALDH2 and its related isoforms, ALDH1A1 and ALDH3A1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Enzyme | Substrate | IC50 (µM) | Reference |
| ALDH2 | Propionaldehyde | 6.4 | [1][2] |
| ALDH1A1 | Propionaldehyde | 2.5 | [1][2] |
| ALDH3A1 | Benzaldehyde | 1.9 | [1][2] |
Mechanism of Action: Covalent Inhibition
This compound functions as an irreversible inhibitor by forming a covalent bond with a key cysteine residue within the active site of ALDH2.[3][4] The core structure of this compound, a 3-amino-1-phenylpropan-1-one derivative, undergoes an enzyme-mediated β-elimination reaction.[3][4] This reaction generates a reactive vinyl ketone intermediate that subsequently forms a covalent adduct with the catalytic cysteine residue (Cys-302 in ALDH2), leading to the inactivation of the enzyme.[3][5][6]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of the this compound and ALDH2 interaction.
Recombinant Human ALDH2 Expression and Purification
Human ALDH2 is typically expressed in E. coli and purified using affinity chromatography. A common method involves using a 4-hydroxyacetophenone-based affinity resin, as this compound and related inhibitors are structurally similar to this compound.[3][4]
IC50 Determination Assay
The inhibitory potency of this compound is quantified by determining its IC50 value. This is achieved through a spectrophotometric assay that monitors the enzymatic activity of ALDH2.
-
Principle: The assay measures the rate of NADH production, a product of the ALDH2-catalyzed oxidation of an aldehyde substrate, by monitoring the increase in absorbance at 340 nm.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5), the cofactor NAD+, and the ALDH2 enzyme.[7]
-
Varying concentrations of this compound are pre-incubated with the enzyme for a short period (e.g., 2 minutes) to allow for inhibitor binding.[3]
-
The reaction is initiated by the addition of the aldehyde substrate (e.g., propionaldehyde for ALDH2).[8]
-
The rate of NADH formation is monitored spectrophotometrically at 340 nm over time.
-
The initial reaction velocities at each inhibitor concentration are calculated and plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable dose-response curve.
-
Mass Spectrometry for Adduct Confirmation
Mass spectrometry is employed to confirm the covalent modification of ALDH2 by this compound and to determine the mass of the resulting adduct.
-
Principle: By comparing the mass of the unmodified ALDH2 protein with the mass of the protein after incubation with this compound, the formation of a covalent adduct can be confirmed, and the mass of the bound molecule can be determined.
-
Procedure:
-
Purified ALDH2 is incubated with an excess of this compound to ensure complete modification.
-
The unreacted inhibitor is removed, for example, by dialysis or size-exclusion chromatography.
-
The mass of the unmodified and modified protein samples is determined using a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[3]
-
An increase in the mass of the protein corresponding to the mass of the reactive intermediate of this compound confirms the formation of a covalent adduct.[4]
-
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information on the binding mode of this compound within the ALDH2 active site.
-
Principle: By determining the three-dimensional structure of the ALDH2-inhibitor complex, the precise interactions between the inhibitor and the amino acid residues in the active site can be visualized.
-
Procedure:
-
Crystals of the ALDH2 protein are grown in the presence of the inhibitor (or the inhibitor is soaked into pre-formed apo-enzyme crystals).[3]
-
The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
The diffraction data is processed to generate an electron density map.
-
A molecular model of the protein-inhibitor complex is built into the electron density map and refined to obtain the final structure.
-
The structure reveals the covalent linkage to the active site cysteine and other non-covalent interactions that contribute to binding.[3][9]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the mechanism of this compound binding to ALDH2.
Caption: Experimental workflow for characterizing the binding of this compound to ALDH2.
Caption: Mechanism of covalent inhibition of ALDH2 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo measurement of ALDH2 activity in rat liver ethanol model using dynamic MRSI of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Representative Cell Culture Protocol ("Aldi-2")
Disclaimer: The "Aldi-2" experimental protocol is not a publicly documented or recognized standard cell culture protocol. The following application notes and protocols are a representative synthesis based on established cell culture techniques designed for researchers, scientists, and drug development professionals. This document provides a detailed, hypothetical framework that can be adapted for various cell lines and experimental goals.
Introduction
Cell culture is a fundamental technique in life sciences, enabling the study of cell biology, disease mechanisms, and the effects of therapeutic compounds. The following "this compound" protocol provides a standardized workflow for the routine maintenance and experimental use of an adherent mammalian cell line, such as HEK293 or a similar model. This protocol emphasizes reproducibility and provides quantitative guidelines for key steps.
Materials and Reagents
Proper preparation and storage of all media and reagents are critical for successful cell culture.
| Reagent | Composition | Storage Temperature | Shelf Life |
| Complete Growth Medium | DMEM, 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin | 4°C | 2-4 weeks |
| Cryopreservation Medium | 90% FBS, 10% DMSO | -20°C | 6 months |
| Phosphate-Buffered Saline (PBS) | Calcium and Magnesium-free | Room Temperature | 1 year |
| Trypsin-EDTA Solution | 0.25% Trypsin, 0.53 mM EDTA | 4°C or -20°C | 1-2 years (frozen) |
Experimental Protocols
Thawing of Cryopreserved Cells
This protocol is designed to maximize cell viability upon recovery from liquid nitrogen storage.
-
Warm the complete growth medium to 37°C in a water bath.
-
Retrieve a vial of frozen cells from liquid nitrogen and thaw it quickly (within 1-2 minutes) in the 37°C water bath.[1]
-
Decontaminate the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Gently transfer the cell suspension into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.
Subculturing of Adherent Cells
This procedure is performed when cells reach approximately 80-90% confluency.
-
Aspirate the spent medium from the T-75 flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 2-5 minutes, or until the cells detach. Monitor the cells under a microscope.
-
Once detached, add 7-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.
-
Seed new T-75 flasks with the desired number of cells and add complete growth medium to a final volume of 15-20 mL. Typical seeding densities are provided in the table below.
-
Incubate the new flasks at 37°C and 5% CO2.
| Culture Vessel | Seeding Density (cells/cm²) | Volume of Medium | Expected Confluency (days) |
| T-25 Flask | 1.0 - 2.0 x 10⁴ | 5 - 7 mL | 3 - 5 |
| T-75 Flask | 1.0 - 2.0 x 10⁴ | 15 - 20 mL | 3 - 5 |
| 6-well Plate | 1.5 - 2.5 x 10⁴ | 2 mL | 2 - 4 |
| 96-well Plate | 2.0 - 3.0 x 10⁴ | 100 µL | 1 - 2 |
Cryopreservation of Cells
This protocol is for long-term storage of cell stocks.
-
Follow steps 1-7 of the subculturing protocol.
-
After counting, centrifuge the desired number of cells (e.g., 1-2 x 10⁶ cells per vial) at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium.
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C for at least 24 hours.
-
Transfer the vials to a liquid nitrogen storage tank for long-term preservation.
Diagrams
Experimental Workflow
Caption: Workflow for the "this compound" cell culture protocol.
Representative Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is a common target in drug development.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for the Use of Alda-1 in Animal Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alda-1 is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme crucial for detoxifying reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which are generated during oxidative stress and contribute to cellular damage in cardiovascular diseases.[1][2] Activation of ALDH2 by Alda-1 has demonstrated significant cardioprotective effects in various preclinical animal models, making it a promising therapeutic agent for investigation in cardiovascular disease research. These application notes provide an overview of Alda-1's mechanism of action and detailed protocols for its use in rodent models of myocardial infarction, heart failure, and atherosclerosis.
Mechanism of Action
Under conditions of oxidative stress, such as ischemia-reperfusion injury, increased production of reactive oxygen species (ROS) leads to lipid peroxidation and the generation of cytotoxic aldehydes like 4-HNE.[2] These aldehydes can form adducts with proteins, impairing their function and leading to cellular dysfunction and apoptosis. ALDH2 metabolizes these harmful aldehydes into non-toxic carboxylic acids. Alda-1 enhances the catalytic activity of ALDH2, thereby promoting the clearance of toxic aldehydes, reducing oxidative stress, and protecting against cellular injury.[1][2] The cardioprotective effects of Alda-1 are attributed to the reduction of aldehydic load, preservation of mitochondrial function, and inhibition of apoptotic pathways.[1]
Signaling Pathway
The activation of ALDH2 by Alda-1 initiates a protective signaling cascade. By reducing the accumulation of 4-HNE, Alda-1 prevents the formation of damaging protein adducts and subsequent cellular stress. This leads to the preservation of mitochondrial integrity and function, a reduction in the activation of pro-apoptotic proteins like caspase-3, and ultimately enhanced cell survival.
Caption: ALDH2 activation pathway by Alda-1.
Data Presentation
Table 1: Effects of Alda-1 on Myocardial Infarct Size
| Animal Model | Alda-1 Dose & Route | Treatment Timing | Reduction in Infarct Size (%) | Reference |
| Rat (Myocardial Infarction) | 8.5 mg/kg, intra-ventricular | 5 minutes before ischemia | 60 | [3] |
| Rat (Myocardial Infarction) | 16 mg/kg/day, continuous infusion | Co-administered with nitroglycerin | Abolished nitroglycerin-induced increase | [4] |
| Rat (Ischemia/Reperfusion) | 10 mg/kg, intramyocardial | 5 minutes before ischemia | Significant reduction | [5] |
Table 2: Effects of Alda-1 on Cardiac Function in Heart Failure Models
| Animal Model | Alda-1 Dose & Route | Treatment Duration | Key Cardiac Function Improvements | Reference |
| Rat (Post-MI Heart Failure) | Oral administration (dose not specified) | 20 weeks | Increased LVEF, decreased LV internal diameters | [1][6] |
| Rat (Post-MI Heart Failure) | Not specified | 6 weeks | Improved cardiomyocyte shortening, improved LV compliance | [7] |
Table 3: Effects of Alda-1 in Atherosclerosis Models
| Animal Model | Alda-1 Dose & Route | Treatment Duration | Key Outcomes | Reference |
| ApoE-/- Mouse | Not specified | Not specified | ~25% decrease in atherosclerotic lesions | [8][9] |
Experimental Protocols
Protocol 1: Myocardial Infarction (MI) Model in Rats
This protocol describes the induction of MI by left anterior descending (LAD) coronary artery ligation and the administration of Alda-1 to assess its cardioprotective effects.
Experimental Workflow:
Caption: Myocardial infarction experimental workflow.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Alda-1 (dissolved in a suitable vehicle, e.g., DMSO and diluted in saline)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for thoracotomy and LAD ligation
-
Ventilator
-
Echocardiography system with a high-frequency transducer
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
-
Formalin
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the LAD artery with a suture.
-
Alda-1 Administration: Administer Alda-1 at the desired dose and route. For acute studies, a common approach is intravenous or intramyocardial injection just before or at the onset of reperfusion.[5] For chronic studies, continuous delivery via an osmotic pump may be used.[4]
-
Ischemia and Reperfusion: Maintain the ligation for a specified period (e.g., 30-45 minutes) to induce ischemia, followed by removal of the ligature to allow for reperfusion.
-
Post-operative Care: Close the thoracic cavity and allow the animal to recover. Provide appropriate post-operative analgesia.
-
Assessment of Cardiac Function: Perform echocardiography at baseline and at specified time points post-MI to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.[1][4][10]
-
Infarct Size Measurement: At the end of the study, euthanize the animal and excise the heart. Perfuse the heart with TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale.[2][11][12][13] The heart can then be sectioned and the infarct size quantified as a percentage of the total left ventricular area.
Protocol 2: Heart Failure (HF) Model in Rats
This protocol describes the induction of HF post-MI and the long-term administration of Alda-1 to evaluate its effects on cardiac remodeling and function.
Procedure:
-
Induction of MI: Induce myocardial infarction as described in Protocol 1.
-
Development of Heart Failure: Allow the animals to recover and develop heart failure over a period of several weeks (e.g., 4 weeks).[7]
-
Alda-1 Treatment: Initiate long-term treatment with Alda-1. Oral gavage or administration in drinking water are common methods for chronic studies.[1][6][14][15]
-
Monitoring: Monitor the animals regularly for signs of heart failure. Perform serial echocardiography to assess the progression of cardiac dysfunction and remodeling.
-
Terminal Analysis: At the end of the treatment period, euthanize the animals and collect heart tissue for histological and molecular analysis, including assessment of fibrosis, hypertrophy, and apoptosis.[1]
Protocol 3: Atherosclerosis Model in Mice
This protocol describes the use of ApoE-/- mice fed a high-fat diet to induce atherosclerosis and the administration of Alda-1 to assess its impact on plaque formation.
Procedure:
-
Animal Model: Use ApoE-/- mice, which are genetically predisposed to developing atherosclerosis.[8][16][17]
-
Diet: Feed the mice a high-fat/high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic lesions.
-
Alda-1 Administration: Administer Alda-1 to the treatment group throughout the study period.
-
Assessment of Atherosclerosis: At the end of the study, euthanize the mice and perfuse the vasculature. The aorta can be dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area can be quantified.[8]
Key Experimental Assays
1. ALDH2 Activity Assay:
-
Homogenize heart tissue samples.
-
Measure the conversion of a substrate (e.g., propionaldehyde) to its corresponding acid by monitoring the reduction of NAD+ to NADH at 340 nm.[18][19][20][21]
2. Western Blotting for 4-HNE Protein Adducts:
-
Extract proteins from heart tissue lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with an antibody specific for 4-HNE modified proteins to assess the level of oxidative damage.[22][23][24][25]
3. Echocardiography:
-
Anesthetize the animal and perform transthoracic echocardiography.
-
Acquire M-mode and 2D images from parasternal long- and short-axis views to measure LV dimensions, wall thickness, LVEF, and FS.[1][4][10][26][27]
4. TTC Staining for Infarct Size:
-
Excise the heart and remove the atria.
-
Slice the ventricles transversely.
-
Incubate the slices in a TTC solution (e.g., 1%) at 37°C.[2][11][12][13]
-
Image the slices and quantify the unstained (infarcted) area relative to the total ventricular area.
Conclusion
Alda-1 is a valuable pharmacological tool for investigating the role of ALDH2 in cardiovascular disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Alda-1 in various animal models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of ALDH2 activation in cardiovascular pathologies.
References
- 1. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 3. An Activator of Mutant and Wildtype Aldehyde Dehydrogenase Reduces Ischemic Damage to the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde Dehydrogenase 2 Has Cardioprotective Effects on Myocardial Ischaemia/Reperfusion Injury via Suppressing Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alda-1, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 2 activation in heart failure restores mitochondrial function and improves ventricular function and remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial aldehyde dehydrogenase activation by Alda-1 inhibits atherosclerosis and attenuates hepatic steatosis in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 14. [PDF] Alda-1, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction | Semantic Scholar [semanticscholar.org]
- 15. Alda‑1, an aldehyde dehydrogenase‑2 agonist, improves long‑term survival in rats with chronic heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aldehyde dehydrogenase 2 activation in aged heart improves the autophagy by reducing the carbonyl modification on SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial aldehyde dehydrogenase (ALDH2) rescues cardiac contractile dysfunction in an APP/PS1 murine model of Alzheimer’s disease via inhibition of ACSL4-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.co.jp [abcam.co.jp]
- 21. researchgate.net [researchgate.net]
- 22. appliedbiomics.com [appliedbiomics.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. applications.emro.who.int [applications.emro.who.int]
- 27. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
Application Notes and Protocols for Aldi-2: A Research-Grade Aldehyde Dehydrogenase Inhibitor
For Research Use Only. Not for use in humans.
Introduction
Aldi-2 is a potent, specific, and covalent inhibitor of several aldehyde dehydrogenase (ALDH) isoforms.[1] It has emerged as a valuable tool in cancer research and for studying the physiological roles of ALDHs. This document provides detailed application notes and protocols for the use of this compound in a research setting, including dosage and administration guidelines for both in vitro and in vivo studies.
This compound's mechanism of action involves an enzyme-mediated β-elimination reaction, which generates a vinyl ketone intermediate that covalently modifies the active site cysteine residue of ALDH enzymes. This irreversible inhibition makes it a powerful probe for studying ALDH function.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target Isoforms | Reference |
| IC50 | 2.5 µM | ALDH1A1 | [1] |
| 6.4 µM | ALDH2 | [1] | |
| 1.9 µM | ALDH3A1 | [1] | |
| Chemical Formula | C12H16FNO2 | N/A | |
| Molecular Weight | 225.26 g/mol | N/A | |
| CAS Number | 499997-25-0 | N/A |
Signaling Pathways
Aldehyde dehydrogenases play crucial roles in various cellular signaling pathways. By inhibiting ALDHs, this compound can modulate these pathways, leading to downstream effects on cell fate. The following diagrams illustrate the key signaling pathways influenced by the inhibition of specific ALDH isoforms.
Experimental Protocols
In Vitro Studies: Cell Culture
Objective: To determine the effective concentration of this compound for inhibiting ALDH activity in cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell culture medium and supplements
-
Cell line of interest
-
96-well plates
-
MTT or other viability assay reagents
-
Aldefluor™ assay kit (or similar ALDH activity assay)
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (e.g., MTT):
-
After incubation, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution and read the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control. This will help determine the cytotoxic concentration of this compound.
-
-
ALDH Activity Assay (e.g., Aldefluor™):
-
Following treatment, harvest the cells and perform the Aldefluor™ assay according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to determine the percentage of ALDH-positive cells.
-
A decrease in the percentage of ALDH-positive cells indicates inhibition of ALDH activity.
-
In Vivo Studies: Animal Models (Suggested Protocol)
Disclaimer: The following is a suggested starting protocol for in vivo studies with this compound. The optimal dosage, administration route, and frequency should be determined empirically for each specific animal model and research question.
Objective: To evaluate the in vivo efficacy of this compound in a research animal model.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with a solubilizing agent like Tween 80 or Cremophor EL)
-
Research animals (e.g., mice, rats)
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Administration Routes and Volumes:
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Common routes for small molecules like this compound include:
| Route | Recommended Volume (Mouse) | Recommended Volume (Rat) |
| Oral (PO) Gavage | 5-10 mL/kg | 5-10 mL/kg |
| Intraperitoneal (IP) | 10-20 mL/kg | 5-10 mL/kg |
| Intravenous (IV) | 5 mL/kg | 2.5 mL/kg |
| Subcutaneous (SC) | 10-20 mL/kg | 5-10 mL/kg |
Suggested Dosing Regimen:
Based on the in vitro IC50 values and typical practices for similar inhibitors, a starting dose range for in vivo studies could be 10-50 mg/kg , administered once daily.
Protocol:
-
Formulation Preparation: Prepare the dosing solution of this compound in a sterile vehicle. The solubility of this compound should be tested in the chosen vehicle to ensure a stable formulation. Sonication or gentle heating may be required to aid dissolution.
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Administration: Administer this compound to the experimental group and the vehicle to the control group using the chosen route and dosage.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
-
Endpoint Analysis: At the end of the study, collect tissues or blood for pharmacokinetic, pharmacodynamic, and efficacy analyses. This may include measuring ALDH activity in tissue homogenates or assessing tumor growth in cancer models.
Experimental Workflow Diagram
The following diagram outlines a general workflow for testing the efficacy of this compound in a cancer research context.
References
Application Note: Spectrophotometric Assay for Measuring "Aldi-2" Efficacy
Introduction
Aldehyde dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for the detoxification of a wide range of endogenous and exogenous aldehydes.[1][2] A common genetic polymorphism in the ALDH2 gene, particularly prevalent in East Asian populations, results in a nearly inactive enzyme, leading to the accumulation of toxic aldehydes like acetaldehyde from alcohol metabolism.[1][3] This deficiency is associated with an increased risk for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][4] "Aldi-2" is a novel small molecule activator of ALDH2, designed to restore the catalytic function of the enzyme. This application note describes a robust spectrophotometric assay to quantify the efficacy of "this compound" in enhancing ALDH2 activity.
The assay is based on the enzymatic oxidation of an aldehyde substrate by ALDH2, which is coupled to the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The rate of NADH production is directly proportional to the ALDH2 activity and can be monitored by measuring the increase in absorbance at 340 nm.[5][6][7] This method provides a reliable and high-throughput approach for screening and characterizing ALDH2 activators like "this compound".
Principle of the Assay
The spectrophotometric assay for ALDH2 activity follows the reaction scheme below. ALDH2 catalyzes the conversion of an aldehyde substrate (e.g., propionaldehyde or acetaldehyde) to its corresponding carboxylic acid.[5] In this process, NAD+ is reduced to NADH. The increase in NADH concentration is measured over time by monitoring the absorbance at 340 nm. The efficacy of "this compound" is determined by the fold-increase in ALDH2 activity in the presence of the compound compared to the basal activity.
Caption: ALDH2 enzymatic reaction pathway.
Materials and Reagents
-
Recombinant Human ALDH2 (or cell/tissue lysates)
-
"this compound" compound
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Propionaldehyde (or other suitable aldehyde substrate)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.5[7]
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Experimental Protocols
Protocol 1: Preparation of Reagents
-
ALDH2 Enzyme Stock Solution: Reconstitute lyophilized recombinant human ALDH2 in assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
"this compound" Stock Solution: Prepare a 10 mM stock solution of "this compound" in a suitable solvent (e.g., DMSO). Store at -20°C.
-
NAD+ Stock Solution: Prepare a 100 mM stock solution of NAD+ in ultrapure water. Aliquot and store at -20°C.
-
Propionaldehyde Substrate Solution: Prepare a 1 M stock solution of propionaldehyde in ultrapure water. This solution should be prepared fresh daily.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solutions in the assay buffer to the desired concentrations.
Protocol 2: Spectrophotometric Assay for "this compound" Efficacy
-
Assay Setup: In a 96-well UV-transparent microplate, add the following components in the specified order:
-
Assay Buffer
-
"this compound" at various concentrations (or vehicle control)
-
ALDH2 enzyme (final concentration typically 10-50 µg/mL)
-
NAD+ (final concentration typically 5 mM)[5]
-
-
Pre-incubation: Mix the components gently by pipetting and pre-incubate the plate at 37°C for 10 minutes to allow "this compound" to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the propionaldehyde substrate (final concentration typically 5 mM).[5]
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.[5]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
The ALDH2 activity is expressed in nmol/min/mg of protein. This can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Determine the fold-activation by "this compound" by dividing the activity in the presence of "this compound" by the activity in the vehicle control.
-
Plot the fold-activation against the concentration of "this compound" to determine the EC50 (half-maximal effective concentration).
-
Caption: Experimental workflow for the spectrophotometric assay.
Data Presentation
The efficacy of "this compound" can be summarized in the following table. The data presented here is representative and should be replaced with experimental results.
| "this compound" Concentration (µM) | Mean Reaction Rate (ΔAbs/min) | ALDH2 Activity (nmol/min/mg) | Fold-Activation |
| 0 (Vehicle) | 0.015 | 12.0 | 1.0 |
| 1 | 0.030 | 24.1 | 2.0 |
| 5 | 0.062 | 49.8 | 4.2 |
| 10 | 0.085 | 68.3 | 5.7 |
| 20 | 0.110 | 88.4 | 7.4 |
| 50 | 0.125 | 100.5 | 8.4 |
| 100 | 0.128 | 102.9 | 8.6 |
Troubleshooting
-
Low Signal: Increase the concentration of ALDH2 enzyme or extend the reaction time. Ensure the assay buffer pH is optimal (pH 8.5).
-
High Background: Run a control reaction without the ALDH2 enzyme to check for non-enzymatic reduction of NAD+.
-
Precipitation of "this compound": Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) in the final reaction mixture.
Conclusion
This spectrophotometric assay provides a straightforward and quantitative method for assessing the efficacy of "this compound" as an ALDH2 activator. The protocol is adaptable for high-throughput screening of compound libraries and for detailed kinetic characterization of potential therapeutic agents targeting ALDH2. The results obtained from this assay are crucial for the preclinical development of novel ALDH2 activators.
References
- 1. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Gene Therapy Correction of Aldehyde Dehydrogenase 2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 7. bu.edu [bu.edu]
Application of Alda-1 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism implicated in these diseases is oxidative stress and the accumulation of toxic aldehydes. Aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme, plays a crucial role in detoxifying these harmful aldehydes.[1] Alda-1 is a small molecule activator of ALDH2, which has emerged as a promising therapeutic agent in preclinical studies of neurodegenerative disorders.[2] By enhancing ALDH2 activity, Alda-1 helps to clear toxic aldehydes, reduce oxidative stress, and protect neurons from degeneration.[1][2]
These application notes provide a comprehensive overview of the use of Alda-1 in neurodegenerative disease research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
Alda-1 is a selective activator of ALDH2. It enhances the enzyme's activity, thereby promoting the detoxification of endogenous toxic aldehydes such as 4-hydroxynonenal (4-HNE) and 3,4-dihydroxyphenylacetaldehyde (DOPAL), a toxic metabolite of dopamine.[1][3] The accumulation of these aldehydes contributes to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[1] By accelerating the clearance of these aldehydes, Alda-1 mitigates oxidative stress, preserves mitochondrial function, and inhibits apoptotic pathways, exerting a neuroprotective effect.[1]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of Alda-1 in models of Parkinson's and Alzheimer's disease.
Table 1: In Vitro Efficacy of Alda-1 in a Parkinson's Disease Model
| Cell Line | Neurotoxin | Alda-1 Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | Rotenone (100 nM) | 1-10 µM | ALDH2 Activity | 1.92-fold increase | [1] |
| SH-SY5Y | Rotenone (100 nM) | 1-10 µM | 4-HNE Accumulation | Dose-dependent reduction (r=0.982, p<0.01) | [1] |
| SH-SY5Y | Rotenone (100 nM) | 1-10 µM | Mitochondrial ROS | Dose-dependent reduction (r=0.923, p<0.01) | [1] |
| Primary SN Neurons | Rotenone | 1-10 µM | 4-HNE Accumulation | Dose-dependent reduction (r=0.969, p<0.01) | [1] |
| Primary SN Neurons | Rotenone | 1-10 µM | Mitochondrial ROS | Dose-dependent reduction (r=0.916, p<0.01) | [1] |
Table 2: In Vivo Efficacy of Alda-1 in Parkinson's Disease Models
| Animal Model | Neurotoxin | Alda-1 Dosage | Outcome Measure | Result | Reference |
| Mouse | Rotenone (50 mg/kg/day) | 50 mg/kg/day, i.p. | TH+ Dopaminergic Neuron Loss | Reduced to 76.3% of control vs. 49.9% in rotenone-only group | [1] |
| Mouse | MPTP (40 mg/kg/day) | 50 mg/kg/day, i.p. | TH+ Dopaminergic Neuron Loss | Reduced to 74.3% of control vs. 47.5% in MPTP-only group | [1] |
| Mouse | Rotenone or MPTP | 50 mg/kg/day, i.p. | 4-HNE Accumulation in SN | Significantly reduced | [1] |
Table 3: Efficacy of Alda-1 in an In Vitro Alzheimer's Disease Model
| Cell Line | Neurotoxin | Alda-1 Concentration | Outcome Measure | Result | Reference |
| HT22 | Aβ (50 µM) | 50 µM | Cell Viability | Significantly attenuated Aβ-induced reduction | |
| HT22 | Aβ (50 µM) | 50 µM | Caspase-3 Level | Reversed Aβ-induced upregulation | |
| HT22 | Aβ (50 µM) | 50 µM | ROS Levels | Reversed Aβ-induced increase | |
| HT22 | Aβ (50 µM) | 50 µM | 4-HNE Levels | Reversed Aβ-induced increase |
Huntington's Disease Research
Currently, there is a lack of direct studies investigating the application of Alda-1 in animal models of Huntington's disease, such as the R6/2 or BACHD mouse models. However, given the established role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Huntington's disease, exploring the therapeutic potential of ALDH2 activation with Alda-1 in these models represents a promising area for future research.
Experimental Protocols
Herein are detailed protocols for key experiments cited in the application of Alda-1 for neurodegenerative disease research.
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes the assessment of Alda-1's neuroprotective effects against rotenone-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium with 10% FBS, 1% penicillin-streptomycin
-
Alda-1 (stock solution in DMSO)
-
Rotenone (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Pre-treatment with Alda-1: Treat the cells with various concentrations of Alda-1 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induction of Neurotoxicity: Add rotenone to a final concentration of 100 nM to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay): a. Remove the culture medium. b. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
-
Protocol 2: ALDH2 Activity Assay
This protocol outlines a spectrophotometric method to measure ALDH2 activity in cell lysates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA kit)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
NAD⁺ solution (10 mM)
-
Acetaldehyde solution (1 M)
-
96-well UV-transparent plate
-
Spectrophotometer
-
-
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of the supernatant.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:
-
50 µL of cell lysate (adjusted to a standard protein concentration)
-
140 µL of assay buffer
-
10 µL of NAD⁺ solution
-
-
Initiate Reaction: Add 10 µL of acetaldehyde solution to initiate the reaction.
-
Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 10-20 minutes at 37°C. The change in absorbance corresponds to the reduction of NAD⁺ to NADH.
-
Data Analysis: Calculate the ALDH2 activity as the rate of NADH production (nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Protocol 3: Measurement of Mitochondrial ROS (MitoSOX Red Staining)
This protocol describes the use of MitoSOX Red, a fluorescent probe, to specifically detect mitochondrial superoxide in live cells.
-
Materials:
-
Cells cultured on glass coverslips or in a 96-well plate
-
MitoSOX Red reagent (5 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Prepare Staining Solution: Dilute the MitoSOX Red stock solution to a final working concentration of 5 µM in HBSS.
-
Cell Staining: a. Remove the culture medium and wash the cells once with warm HBSS. b. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: Wash the cells three times with warm HBSS.
-
Imaging/Quantification: a. For microscopy, mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm). b. For quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity.
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well and normalize to the control group.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: ALDH2 activation by Alda-1 confers neuroprotection.
Experimental Workflow Diagram
Caption: In vitro workflow for assessing Alda-1's neuroprotective effects.
References
- 1. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for "Aldi-2" Solution Preparation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the preparation of "Aldi-2" solutions for research applications. This compound is a covalent inhibitor of aldehyde dehydrogenases (ALDHs) and serves as a valuable tool for studying the role of these enzymes in various biological processes, including cancer biology and toxicology.
Application Notes
This compound, with the chemical name 3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride, is a potent inhibitor of several aldehyde dehydrogenase (ALDH) isoforms.[1] It functions as a covalent inhibitor, forming a stable adduct with the active site cysteine residue of ALDH enzymes. This irreversible inhibition makes it a powerful tool for probing the function of ALDH in cellular pathways. Its primary applications are in studies of cancer cell metabolism, resistance to chemotherapy, and the physiological roles of ALDHs.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against several human ALDH isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| ALDH Isoform | IC50 (µM) |
| ALDH1A1 | 2.2 - 7.9 |
| ALDH2 | 5.4 - 8.6 |
| ALDH3A1 | 1.7 - 12 |
Data sourced from multiple studies, with ranges reflecting experimental variability.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 225.26 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.25 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).
Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile buffer or cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile buffer or cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions in buffer or medium to minimize the final concentration of DMSO in the assay.
-
Final Concentration: Ensure the final concentration of DMSO in the experimental sample is below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. A vehicle control (containing the same final concentration of DMSO without this compound) should always be included in experiments. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of buffer or medium.
In Vitro ALDH Inhibition Assay
Principle:
This protocol describes a general method to assess the inhibitory effect of this compound on the activity of a specific ALDH isoform in a cell-free system. The assay measures the production of NADH, a product of the ALDH-catalyzed reaction, by monitoring the increase in absorbance at 340 nm.
Materials:
-
Recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH2, or ALDH3A1)
-
This compound working solutions at various concentrations
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1)
-
NAD+
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Preparation: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
NAD+ to a final concentration of 2.5 mM
-
Recombinant ALDH enzyme
-
-
Inhibitor Addition: Add the prepared this compound working solutions to the wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 25°C for a defined period (e.g., 2 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the initial rate of the reaction (V0) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound covalent inhibition of ALDH enzymes.
Caption: Experimental workflow for this compound solution preparation and use.
References
Application Notes and Protocols for High-Throughput Screening of Aldehyde Dehydrogenase 2 (ALDH2) Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes, including acetaldehyde, a toxic byproduct of alcohol metabolism.[1][2] Impaired ALDH2 function, often due to genetic variations such as the ALDH2*2 allele prevalent in East Asian populations, is associated with an increased risk for various diseases, including alcohol-related disorders, cardiovascular diseases, and certain cancers.[3] Conversely, activation of ALDH2 has shown therapeutic potential in preclinical models of these conditions.[2] Therefore, the identification of small molecule modulators of ALDH2, both activators and inhibitors, is of significant therapeutic interest.
This document provides detailed application notes and protocols for high-throughput screening (HTS) of "Aldi-2" (ALDH2) analogs. Two primary HTS methodologies are presented: a classic biochemical assay based on enzymatic activity and a novel cell-based assay, cMLEAD, for assessing ALDH2 activity within a cellular context.
High-Throughput Screening Strategies for ALDH2 Modulators
A general workflow for identifying and validating ALDH2 modulators is depicted below. The process begins with a primary high-throughput screen of a compound library using a robust and cost-effective assay. Hits from the primary screen are then subjected to secondary assays for confirmation and further characterization, including dose-response studies and selectivity profiling against other ALDH isoforms.
Caption: A generalized workflow for the discovery of ALDH2 modulators.
Protocol 1: In Vitro Biochemical High-Throughput Screening Assay
This protocol describes a colorimetric assay to measure ALDH2 activity by monitoring the production of NADH, which is coupled to the reduction of a reporter dye.[1][4][5] This method is highly amenable to HTS in 96- or 384-well formats.
Principle: The enzymatic reaction catalyzed by ALDH2 is: Acetaldehyde + NAD+ -> Acetate + NADH + H+[4]
The production of NADH is coupled to the reduction of a tetrazolium salt (e.g., WST-1) by an electron mediator to produce a colored formazan product, which can be measured spectrophotometrically. The rate of color formation is directly proportional to the ALDH2 activity.
Materials:
-
Recombinant human ALDH2 enzyme
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, 0.1 mM EDTA
-
NAD+ solution
-
Acetaldehyde solution (substrate)
-
WST-1 (or similar tetrazolium salt) solution
-
Electron mediator (e.g., 1-methoxy PMS)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known ALDH2 activator like Alda-1)
-
Negative control (e.g., a known ALDH2 inhibitor like daidzin or disulfiram)
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at ~450 nm
Experimental Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50-100 nL) of each compound solution to the wells of a 384-well plate.
-
Include wells for positive and negative controls.
-
-
Enzyme and Reagent Preparation:
-
Prepare a master mix containing Assay Buffer, NAD+, WST-1, and the electron mediator at their final desired concentrations.
-
Prepare a solution of recombinant ALDH2 in Assay Buffer.
-
-
Assay Procedure:
-
Add ALDH2 enzyme solution to all wells of the compound plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate/cofactor master mix (containing acetaldehyde, NAD+, WST-1, and electron mediator) to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 450 nm kinetically over 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the activity in the presence of test compounds to the activity of the DMSO control wells: % Activity = (V_compound / V_DMSO) * 100
-
Identify "hits" based on a pre-defined activity threshold (e.g., >150% for activators, <50% for inhibitors).
-
Data Presentation:
| Parameter | Description | Typical Value |
| Plate Format | 384-well | - |
| Assay Volume | 20 µL | - |
| [ALDH2] | Final concentration of the enzyme | 5-10 µg/mL |
| [Acetaldehyde] | Final substrate concentration | 100 µM |
| [NAD+] | Final cofactor concentration | 500 µM |
| [Test Compound] | Final screening concentration | 10 µM |
| Readout | Absorbance at 450 nm | - |
| Incubation Time | 15-30 minutes | - |
| Z'-factor | A measure of assay quality | > 0.5 |
Protocol 2: Cell-Based High-Throughput Screening using cMLEAD
This protocol outlines a more physiologically relevant HTS assay using the conditional Metabolic Labeling for Enzymatic Activity Detection (cMLEAD) strategy.[2][6][7] This method measures ALDH2 activity in live cells by tracking the metabolic incorporation of an azide-tagged acetaldehyde analog.
Principle: The cMLEAD strategy for ALDH2 involves the following steps:
-
Cells are incubated with an azido-acetaldehyde analog (AAN3).
-
Cellular ALDH2 oxidizes AAN3 to azidoacetate.
-
Azidoacetate is converted to azido-acetyl-CoA.
-
Azido-acetyl-CoA is incorporated into proteins via lysine acetylation.
-
The azide-modified proteins are detected by "clicking" a fluorescently tagged alkyne probe to the azide group using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The resulting fluorescence intensity is proportional to the cellular ALDH2 activity.
Caption: The cMLEAD pathway for detecting cellular ALDH2 activity.
Materials:
-
A suitable cell line with endogenous ALDH2 expression (e.g., HepG2, HEK293T).
-
Cell culture medium and supplements.
-
Azido-acetaldehyde (AAN3).
-
Test compounds (dissolved in DMSO).
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Click chemistry reagents:
-
Copper (II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate or TCEP)
-
A copper ligand (e.g., TBTA)
-
An alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488).
-
-
Hoechst 33342 for nuclear staining.
-
384-well black, clear-bottom imaging plates.
-
High-content imaging system.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with test compounds at the desired final concentration for a specified period (e.g., 12-24 hours). Include appropriate vehicle (DMSO), positive, and negative controls.
-
-
Metabolic Labeling:
-
Add AAN3 to the cell culture medium to a final concentration of ~0.5 mM.
-
Incubate for 8-12 hours to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
If using PFA, permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare a fresh click reaction cocktail containing CuSO4, TCEP, TBTA, and the alkyne-fluorophore in PBS.
-
Add the cocktail to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells again with PBS.
-
Acquire images using a high-content imaging system, capturing both the fluorophore and Hoechst channels.
-
-
Data Analysis:
-
Use image analysis software to segment the images and identify individual cells based on the nuclear stain.
-
Quantify the mean fluorescence intensity of the alkyne-fluorophore signal per cell.
-
Normalize the fluorescence intensity of compound-treated wells to the DMSO control wells.
-
Identify hits that significantly increase or decrease the fluorescence signal.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Cell Line | HepG2 | - |
| Plate Format | 384-well imaging plate | - |
| [AAN3] | Final concentration of the probe | 0.5 mM |
| Labeling Time | 8-12 hours | - |
| [Test Compound] | Final screening concentration | 10 µM |
| Readout | Mean cellular fluorescence intensity | - |
| Primary Endpoint | % change in fluorescence vs. control | - |
| Z'-factor | A measure of assay quality | > 0.4 |
Summary of HTS Methods
The choice of HTS assay depends on the specific goals of the screening campaign. The biochemical assay is robust, cost-effective, and directly measures enzyme kinetics, making it ideal for primary screening of large compound libraries. The cMLEAD assay, while more complex, offers the significant advantage of measuring ALDH2 activity in a native cellular environment, accounting for factors like cell permeability and off-target effects.[2][6] It is well-suited for secondary screening and hit validation.
| Feature | Biochemical Assay | cMLEAD Cell-Based Assay |
| Principle | Enzyme kinetics (NADH production) | Metabolic labeling & click chemistry |
| Format | 384-well, colorimetric | 384-well, fluorescence imaging |
| Throughput | Very High | High |
| Physiological Relevance | Low (recombinant enzyme) | High (live cells) |
| Measures | Direct enzyme activity | Cellular enzyme activity |
| Advantages | Simple, low cost, robust | Physiologically relevant, accounts for permeability |
| Disadvantages | Prone to artifacts, lacks cellular context | More complex, higher cost, indirect readout |
| Ideal Use | Primary HTS of large libraries | Hit validation, secondary screening |
References
- 1. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit | Abcam [abcam.com]
- 2. Detecting ALDH2 activity in live cells via conditional metabolic labeling - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04198H [pubs.rsc.org]
- 3. Genetic Testing for Aldehyde Dehydrogenase 2 Deficiency in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Detecting ALDH2 activity in live cells via conditional metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldi-2 in Ischemia-Rereperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical scenarios, including myocardial infarction, stroke, and organ transplantation. A key pathological mechanism in IRI is the accumulation of cytotoxic reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), leading to oxidative stress, inflammation, and apoptosis. Aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme, plays a crucial role in detoxifying these harmful aldehydes.[1][2] The small molecule activator of ALDH2, known as Alda-1, has emerged as a promising therapeutic agent to mitigate IRI by enhancing the catalytic activity of ALDH2.[3] "Aldi-2" is likely a less common term or a misnomer for ALDH2 activators, with Alda-1 being the most extensively studied compound in this class.
These application notes provide a comprehensive overview of the use of Alda-1 in preclinical studies of ischemia-reperfusion injury, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular pathways.
Mechanism of Action
During ischemia and subsequent reperfusion, increased oxidative stress leads to lipid peroxidation and the generation of reactive aldehydes like 4-HNE and malondialdehyde (MDA).[1] These aldehydes form adducts with proteins and DNA, impairing cellular function and promoting cell death. ALDH2 metabolizes these toxic aldehydes into less reactive carboxylic acids.[1] The activator Alda-1 enhances the enzymatic activity of ALDH2, thereby accelerating the clearance of cytotoxic aldehydes.[3] This protective effect helps to preserve mitochondrial function, reduce apoptosis, and decrease the inflammatory response in tissues subjected to ischemia-reperfusion.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of Alda-1 administration in various preclinical models of ischemia-reperfusion injury.
Table 1: Effects of Alda-1 on Hepatic Ischemia-Reperfusion Injury in Rodents
| Parameter | Species/Model | Alda-1 Dosage & Administration | Ischemia/Reperfusion Time | Key Findings | Reference |
| Serum ALT (U/L) | Rat | 10 mg/kg, IP, 30 min before ischemia | 60 min / 6 & 24 h | Significantly decreased at 6h and 24h post-reperfusion compared to vehicle. | [4] |
| Serum AST (U/L) | Rat | 10 mg/kg, IP, 30 min before ischemia | 60 min / 6 & 24 h | Significantly decreased at 6h and 24h post-reperfusion compared to vehicle. | [4] |
| 4-HNE levels | Rat | 10 mg/kg, IP, 30 min before ischemia | 60 min / 24 h | Significantly reduced in liver tissue compared to vehicle. | [4] |
| MDA levels | Rat | 10 mg/kg, IP, 30 min before ischemia | 60 min / 24 h | Significantly reduced in liver tissue compared to vehicle. | [4] |
| Apoptotic cells (TUNEL) | Rat | 10 mg/kg, IP, 30 min before ischemia | 60 min / 24 h | Significantly decreased number of TUNEL-positive hepatocytes. | [4] |
| ALDH2 Activity | Mouse | 20 mg/kg, IP, 2h before ischemia | 90 min / 6 & 12 h | Markedly increased hepatic ALDH2 activity at 6h and 12h post-reperfusion. | [1] |
| Necrotic Area | Mouse | 20 mg/kg, IP, 2h before ischemia | 90 min / 6 & 12 h | Markedly decreased necrotic areas at 6h and 12h post-reperfusion. | [1] |
Table 2: Effects of Alda-1 on Myocardial Ischemia-Reperfusion Injury in Rodents
| Parameter | Species/Model | Alda-1 Dosage & Administration | Ischemia/Reperfusion Time | Key Findings | Reference |
| Infarct Size (% of AAR) | Rat | 5 mg/kg, IV, at reperfusion | 30 min / 24 h | Reduced infarct size by ~50% compared to vehicle. | |
| 4-HNE Adducts | Rat | 5 mg/kg, IV, at reperfusion | 30 min / 24 h | Significantly decreased 4-HNE protein adducts in the ischemic zone. | |
| Caspase-3 Activity | Rat | 10 mg/kg/day, oral gavage, post-MI | 4 weeks | Reduced myocardial caspase-3 activity. | [5] |
| Left Ventricular Ejection Fraction | Rat | 10 mg/kg/day, oral gavage, post-MI | 4 weeks | Significantly improved LVEF. | [5] |
Table 3: Effects of Alda-1 on Cerebral Ischemia-Reperfusion Injury in Rodents
| Parameter | Species/Model | Alda-1 Dosage & Administration | Ischemia/Reperfusion Time | Key Findings | Reference |
| Infarct Volume | Rat | 15 mg/kg or 50 mg/kg, IG, x2 | 2 h / 22 h | Significantly decreased infarct volume at both doses. | [6] |
| Neurological Deficit Score | Rat | 15 mg/kg or 50 mg/kg, IG, x2 | 2 h / 22 h | Significantly improved neurological function. | [6] |
| 4-HNE levels | Rat | 15 mg/kg or 50 mg/kg, IG, x2 | 2 h / 22 h | Decreased accumulation of 4-HNE in the brain. | [6] |
| MDA levels | Rat | 15 mg/kg or 50 mg/kg, IG, x2 | 2 h / 22 h | Decreased accumulation of MDA in the brain. | [6] |
Experimental Protocols
Protocol 1: In Vivo Model of Hepatic Ischemia-Reperfusion Injury in Rats
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).
-
Body temperature is maintained at 37°C using a heating pad.
2. Alda-1 Administration:
-
Alda-1 is dissolved in a vehicle solution (e.g., 5% DMSO + 45% PEG400 + water).
-
Administer Alda-1 (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) or intravenous (IV) injection 30 minutes to 2 hours before the induction of ischemia.[7][8]
3. Surgical Procedure for Ischemia:
-
A midline laparotomy is performed to expose the liver.
-
A non-traumatic vascular clamp is placed on the portal triad (hepatic artery, portal vein, and bile duct) to induce partial (e.g., 70%) hepatic ischemia of the left and median lobes.[4]
-
The ischemic period is typically maintained for 60 to 90 minutes.[1][4]
4. Reperfusion:
-
The vascular clamp is removed to allow reperfusion.
-
The abdominal incision is closed in layers.
-
Animals are allowed to recover for a specified period (e.g., 6, 12, or 24 hours).[1][4]
5. Outcome Assessment:
-
Serum Analysis: Blood samples are collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[4]
-
Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue necrosis.[4]
-
Biochemical Assays: Liver tissue homogenates are used to measure levels of 4-HNE and MDA, as well as ALDH2 activity.[1][4]
-
Apoptosis Assessment: TUNEL staining is performed on liver sections to detect apoptotic cells.[4]
Protocol 2: In Vitro Model of Hypoxia-Reoxygenation in Hepatocytes
1. Cell Culture:
-
Primary hepatocytes or hepatocyte cell lines (e.g., BRL-3A) are cultured under standard conditions.[7]
2. Alda-1 Treatment:
-
Cells are pre-treated with Alda-1 (e.g., 20 µM) or vehicle (DMSO) for 1 hour before hypoxia.[8]
3. Hypoxia Induction:
-
The culture medium is replaced with a glucose-free, serum-free medium.
-
Cells are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 4 hours).[8]
4. Reoxygenation:
-
The hypoxic medium is replaced with standard culture medium.
-
Cells are returned to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 2 hours).[8]
5. Outcome Assessment:
-
Cell Viability: Assessed using assays such as MTT or LDH release.[8]
-
Mitochondrial Function: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1.[1]
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be quantified using probes like MitoSOX Red.[1]
-
Western Blotting: Protein levels of apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) and signaling molecules can be analyzed.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of ALDH2 Activation in Ischemia-Reperfusion Injury
Caption: ALDH2 activation by Alda-1 in IRI.
Experimental Workflow for Testing ALDH2 Activators in an In Vivo IRI Model
Caption: Workflow for in vivo testing of ALDH2 activators.
Conclusion
The ALDH2 activator, Alda-1, demonstrates significant therapeutic potential in mitigating ischemia-reperfusion injury across various organ systems in preclinical models. Its mechanism of action, centered on the detoxification of cytotoxic aldehydes, addresses a core pathological process in IRI. The provided protocols and data serve as a valuable resource for researchers and drug development professionals exploring ALDH2 activation as a strategy to prevent or treat the deleterious effects of ischemia-reperfusion. Further investigation into the clinical translation of ALDH2 activators is warranted.
References
- 1. Alda-1 Ameliorates Liver Ischemia-Reperfusion Injury by Activating Aldehyde Dehydrogenase 2 and Enhancing Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of aldehyde dehydrogenase 2 in ischemia reperfusion injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretreatment with the ALDH2 activator Alda-1 protects rat livers from ischemia/reperfusion injury by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alda-1, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alda-1 reduces cerebral ischemia/reperfusion injury in rat through clearance of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alda-1, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Assessing the Impact of ALDH2 Activators on Aldehyde Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and acetaldehyde, are toxic byproducts of metabolism and environmental exposures.[1] Their accumulation is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2] The primary enzyme responsible for detoxifying these aldehydes is mitochondrial aldehyde dehydrogenase 2 (ALDH2).[2] A common genetic variant, ALDH2*2, prevalent in the East Asian population, leads to a significant reduction in enzyme activity, increasing the risk for diseases associated with aldehyde toxicity.[3]
Recently, small molecule activators of ALDH2 have emerged as a promising therapeutic strategy. "Aldi-2" is understood to refer to this class of molecules, with Alda-1 being the most well-characterized example. Alda-1 is a potent and selective activator of ALDH2, capable of enhancing the activity of the wild-type enzyme and restoring near-normal function to the inactive ALDH2*2 variant.[3][4] It acts as a structural chaperone, stabilizing the enzyme and improving its catalytic efficiency.[3][5]
These application notes provide detailed protocols for assessing the efficacy of ALDH2 activators, like Alda-1, in enhancing aldehyde clearance. The protocols cover in vitro enzyme activity assays, cellular aldehyde clearance models, and in vivo assessment of aldehyde levels.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro ALDH2 Activity Assay
| Sample | ALDH2 Activator Conc. (µM) | ALDH2 Activity (mU/mg protein) | Fold Increase vs. Control |
| Recombinant ALDH21 (Wild-Type) | 0 (Vehicle) | Value | 1.0 |
| 1 | Value | Value | |
| 10 | Value | Value | |
| 100 | Value | Value | |
| Recombinant ALDH22 (Variant) | 0 (Vehicle) | Value | 1.0 |
| 1 | Value | Value | |
| 10 | Value | Value | |
| 100 | Value | Value | |
| Tissue/Cell Lysate | 0 (Vehicle) | Value | 1.0 |
| 10 | Value | Value |
Table 2: Cellular Aldehyde Clearance Assay
| Cell Line | Treatment | Aldehyde Challenge | Intracellular Aldehyde Level (RFU) | % Reduction vs. Vehicle |
| HepG2 (ALDH21) | Vehicle | 4-HNE (50 µM) | Value | 0 |
| ALDH2 Activator (10 µM) | 4-HNE (50 µM) | Value | Value | |
| Engineered Cells (ALDH22) | Vehicle | 4-HNE (50 µM) | Value | 0 |
| ALDH2 Activator (10 µM) | 4-HNE (50 µM) | Value | Value |
Table 3: In Vivo Aldehyde Clearance in a Mouse Model
| Treatment Group | Genotype | Plasma 4-HNE Level (nmol/L) | % Reduction vs. Vehicle |
| Vehicle | ALDH21/1 | Value | 0 |
| ALDH2 Activator (10 mg/kg) | ALDH21/1 | Value | Value |
| Vehicle | ALDH21/2 | Value | 0 |
| ALDH2 Activator (10 mg/kg) | ALDH21/2 | Value | Value |
| Vehicle | ALDH22/2 | Value | 0 |
| ALDH2 Activator (10 mg/kg) | ALDH22/2 | Value | Value |
Experimental Protocols
In Vitro ALDH2 Activity Assay
This protocol measures the enzymatic activity of ALDH2 in the presence of an activator using a colorimetric assay kit. The assay is based on the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter dye.[6][7]
Materials:
-
Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit (e.g., Abcam ab115348 or equivalent)[8]
-
Recombinant human ALDH21 (wild-type) and ALDH22 (variant) proteins
-
Tissue homogenates or cell lysates
-
ALDH2 Activator (e.g., Alda-1)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Tissue Lysates: Homogenize minced and rinsed tissue in PBS. Suspend the homogenate to 25 mg/mL in PBS and solubilize by adding 4 volumes of Extraction Buffer. Incubate on ice for 20 minutes, then centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant.[8]
-
Cell Lysates: Collect cells by centrifugation and rinse with PBS. Solubilize the cell pellet at 2x10^7 cells/mL in Extraction Buffer. Incubate on ice for 20 minutes and centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Assay Procedure:
-
Prepare samples by diluting them to the desired protein concentration in 1X Incubation Buffer.
-
Add 100 µL of the diluted sample to each well of the microplate.
-
Add the ALDH2 activator at various concentrations to the sample wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 3 hours at room temperature.
-
Aspirate and wash each well twice with 1X Wash Buffer.
-
Add 200 µL of 1X Activity Solution to each well.
-
Immediately record the absorbance at 450 nm in a kinetic mode for 30-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (mOD/min).
-
Express ALDH2 activity as the change in absorbance per minute per amount of sample loaded.
-
Cellular Aldehyde Clearance Assay
This protocol assesses the ability of an ALDH2 activator to enhance the clearance of aldehydes in a cellular context using a fluorescent sensor for aliphatic aldehydes.[9]
Materials:
-
Cell line expressing ALDH2 (e.g., HepG2) or engineered cells expressing ALDH2*2 variant.
-
Fluorescent aliphatic aldehyde sensor.
-
ALDH2 Activator (e.g., Alda-1).
-
Aldehyde challenge solution (e.g., 4-HNE).
-
Confocal microscope or fluorescence plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format for fluorescence imaging or measurement.
-
Treat cells with the ALDH2 activator or vehicle for a predetermined time (e.g., 1 hour).
-
-
Aldehyde Challenge and Staining:
-
Incubate the treated cells with the fluorescent aldehyde sensor according to the manufacturer's instructions.
-
Challenge the cells with a specific aldehyde (e.g., 50 µM 4-HNE) for a short duration.
-
-
Imaging and Quantification:
-
Acquire fluorescence images using a confocal microscope or measure the total fluorescence using a plate reader.
-
Quantify the mean fluorescence intensity per cell or per well.
-
-
Data Analysis:
-
Compare the fluorescence intensity between vehicle-treated and activator-treated cells to determine the percentage reduction in intracellular aldehyde levels.
-
In Vivo Assessment of Aldehyde Clearance
This protocol evaluates the in vivo efficacy of an ALDH2 activator in clearing aldehydes in a mouse model. Plasma levels of 4-HNE are measured as a biomarker of aldehyde load.[10][11]
Materials:
-
Human ALDH21/1, ALDH21/2, and ALDH22/2 knock-in mice or other suitable animal model.[12]
-
ALDH2 Activator (e.g., Alda-1).
-
Anesthetic and materials for blood collection.
-
HPLC system for 4-HNE quantification or a commercial ELISA kit.[2][13]
Procedure:
-
Animal Treatment:
-
Sample Collection:
-
Collect blood samples via cardiac puncture or tail vein into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
-
Quantification of Plasma 4-HNE:
-
HPLC Method: Perform deproteinization, fluorescence derivatization, and solid-phase extraction of the plasma samples. Separate and quantify 4-HNE using a reversed-phase HPLC system.[13]
-
ELISA Method: Use a commercially available 4-HNE protein adduct ELISA kit according to the manufacturer's protocol.[14][15]
-
-
Data Analysis:
-
Compare the plasma 4-HNE concentrations between the vehicle- and activator-treated groups to determine the in vivo aldehyde-clearing efficacy.
-
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Measurement of HNE-protein adducts in human plasma and serum by ELISA—Comparison of two primary antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit | Abcam [abcam.com]
- 7. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Protective effects of Alda-1, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective effects of Alda-1, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajrms.com [ajrms.com]
- 14. mdpi.com [mdpi.com]
- 15. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Guide to Studying "Aldi-2" and ALDH2 Using CRISPR
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for detoxifying endogenous and exogenous aldehydes. Its dysfunction is implicated in a range of human diseases, making it a key target for therapeutic development. This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the interaction between the novel small molecule "Aldi-2" and the ALDH2 enzyme. By leveraging the precision of CRISPR-mediated gene editing, researchers can elucidate the mechanism of action of "this compound" and validate ALDH2 as its direct target. This application note details the necessary protocols for generating an ALDH2 knockout cell line, assessing the physical interaction between "this compound" and ALDH2, and quantifying the functional consequences of this interaction on ALDH2 enzymatic activity.
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system offers a powerful tool for genomic engineering, including gene knockout.[1] Creating a clean genetic background by knocking out the ALDH2 gene is a crucial step in validating that the effects of "this compound" are specifically mediated through this enzyme.[2][3][4] Subsequent biochemical assays in wild-type versus knockout cells will provide robust evidence of target engagement and functional modulation.
Data Presentation
To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are templates for organizing the results from key experiments.
Table 1: ALDH2 Expression in Wild-Type (WT) and ALDH2 Knockout (KO) Cell Lines
| Cell Line | ALDH2 mRNA (Relative Quantification) | ALDH2 Protein (Relative Densitometry) |
| WT | 1.00 ± 0.05 | 1.00 ± 0.08 |
| ALDH2 KO | 0.02 ± 0.01 | Not Detected |
Table 2: Co-Immunoprecipitation (Co-IP) of ALDH2 with "this compound"
| Cell Line | Bait Antibody | "this compound" in Eluate (Relative Mass Spec. Intensity) |
| WT | Anti-ALDH2 | 15,000 ± 1,200 |
| WT | IgG Control | 150 ± 30 |
| ALDH2 KO | Anti-ALDH2 | Not Detected |
Table 3: Effect of "this compound" on ALDH2 Enzymatic Activity
| Cell Line | "this compound" Concentration | ALDH2 Activity (nmol/min/mg protein) | % Inhibition |
| WT | 0 µM (Vehicle) | 50.2 ± 3.5 | 0% |
| WT | 1 µM | 35.1 ± 2.8 | 30.1% |
| WT | 10 µM | 15.6 ± 1.9 | 68.9% |
| WT | 100 µM | 5.3 ± 0.8 | 89.4% |
| ALDH2 KO | 0 µM (Vehicle) | 0.8 ± 0.2 | N/A |
| ALDH2 KO | 100 µM | 0.7 ± 0.3 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Generation of ALDH2 Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps to create an ALDH2 gene knockout in a human cell line (e.g., HEK293T or HepG2).[5]
Materials:
-
ALDH2 CRISPR/Cas9 KO Plasmid (containing Cas9 nuclease and ALDH2-specific gRNA)[1][6]
-
Lipofectamine™ 3000 or other suitable transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium and supplements
-
Puromycin or other selection antibiotic (if applicable)
-
96-well plates for single-cell cloning
-
PCR reagents and primers for genomic DNA analysis
-
Anti-ALDH2 antibody for Western blot validation
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate in complete growth medium.
-
Transfection:
-
Dilute 2.5 µg of the ALDH2 CRISPR/Cas9 KO plasmid in 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™ and incubate for 5 minutes.
-
Combine the diluted plasmid and Lipofectamine™ 3000, mix gently, and incubate for 20 minutes at room temperature.
-
Add the 250 µL transfection complex to the cells.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL).
-
After 5-7 days of selection, surviving cells are harvested.
-
Perform serial dilution to seed cells into 96-well plates at a density of approximately 0.5 cells per well for single-cell cloning.[7]
-
-
Screening and Validation:
-
Once single-cell colonies are established, expand them.
-
Isolate genomic DNA from each clone and perform PCR to amplify the targeted region of the ALDH2 gene.
-
Use Sanger sequencing to identify clones with frameshift mutations (indels).
-
Confirm the absence of ALDH2 protein expression in candidate clones by Western blotting.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect "this compound"-ALDH2 Interaction
This protocol is designed to demonstrate a direct physical interaction between "this compound" and the ALDH2 protein in a cellular context.[8][9][10]
Materials:
-
Wild-type (WT) and ALDH2 knockout (KO) cell lines
-
"this compound" compound
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-ALDH2 antibody and corresponding IgG isotype control
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Mass spectrometer for analysis
Procedure:
-
Cell Treatment and Lysis:
-
Treat WT and ALDH2 KO cells with 10 µM "this compound" or vehicle for 4 hours.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in Co-IP lysis buffer on ice for 30 minutes.[10]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with either anti-ALDH2 antibody or IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Co-IP wash buffer.
-
Elute the protein-small molecule complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the presence of "this compound".
-
Protocol 3: ALDH2 Enzymatic Activity Assay
This protocol measures the enzymatic activity of ALDH2 in cell lysates and assesses the inhibitory effect of "this compound".[11][12][13][14]
Materials:
-
WT and ALDH2 KO cell lysates
-
"this compound" compound at various concentrations
-
ALDH2 Activity Assay Kit (e.g., Abcam ab115348 or similar)
-
Assay buffer
-
Substrate (e.g., acetaldehyde)
-
NAD+
-
Microplate reader
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates from WT and ALDH2 KO cells as per the assay kit instructions.[11]
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate (normalized for total protein) to wells.
-
Add "this compound" at a range of final concentrations (e.g., 0, 1, 10, 100 µM) to the wells containing WT lysate. Add the highest concentration to the ALDH2 KO lysate as a control.
-
Incubate with the compound for 30 minutes at room temperature.
-
Initiate the reaction by adding the substrate and NAD+ mixture provided in the kit.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance (e.g., at 450 nm) or fluorescence in a microplate reader in kinetic mode for 30-60 minutes.[11]
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Express ALDH2 activity as nmol of product formed per minute per mg of total protein.
-
Calculate the percent inhibition of ALDH2 activity by "this compound" at each concentration relative to the vehicle control.
-
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental logic and underlying biological pathways.
Caption: Experimental workflow for studying "this compound" and ALDH2 interaction.
Caption: Proposed mechanism of "this compound" inhibiting ALDH2 activity.
Caption: Logic for validating ALDH2 as the target of "this compound".
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. selectscience.net [selectscience.net]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of CRISPR/Cas9 and siRNA-mediated ALDH2 gene silencing in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. genemedi.net [genemedi.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sciencellonline.com [sciencellonline.com]
Troubleshooting & Optimization
Troubleshooting "Aldi-2" solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with the research compound Aldi-2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a research chemical with the empirical formula C12H16FNO2 and a molecular weight of 225.26 g/mol . It is typically supplied as a powder. Like many organic small molecules, this compound may exhibit limited solubility in aqueous solutions, which is a critical consideration for experimental success.
Q2: Why is my this compound not dissolving in my aqueous buffer?
Poor solubility of a compound like this compound in aqueous solutions can be attributed to several factors, including its molecular structure, which may be hydrophobic, and its crystalline solid-state form. The pH of the buffer, the presence of salts, and the temperature can also significantly impact solubility.
Q3: What is the first step I should take if I observe precipitation?
If you observe precipitation, the first step is to visually confirm that the precipitate is indeed your compound. If so, you should verify the pH of your solution and consider gentle warming and agitation to aid dissolution.[1] It is crucial to ensure the compound has not degraded, which can be checked by appropriate analytical methods if available.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon addition to my aqueous buffer.
This is a common issue for poorly soluble compounds. The following steps provide a systematic approach to troubleshoot and resolve this problem.
Step 1: Initial Assessment and Basic Troubleshooting
Before proceeding to more complex methods, ensure that the following basic steps have been taken:
-
Verify Compound Integrity: Ensure the this compound powder is of the expected quality and has been stored correctly.
-
pH Adjustment: The solubility of many compounds is pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.
-
Gentle Heating and Agitation: Warming the solution can increase the kinetic solubility of a compound.[2] Use a water bath with controlled temperature and gentle stirring. Avoid excessive heat that could lead to degradation.
Experimental Protocols
Protocol 1: Systematic pH-Solubility Profile
This protocol will help determine the optimal pH for dissolving this compound.
Materials:
-
This compound powder
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Method:
-
Prepare saturated solutions of this compound in each buffer. Add an excess of this compound powder to a known volume of each buffer.
-
Equilibrate the solutions by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Data Presentation:
Table 1: Illustrative pH-Solubility Profile of this compound
| Buffer pH | This compound Solubility (µg/mL) |
|---|---|
| 2.0 | 5.2 |
| 4.0 | 15.8 |
| 6.0 | 50.3 |
| 7.0 | 120.1 |
| 8.0 | 250.6 |
| 10.0 | 85.4 |
Note: The data in this table is for illustrative purposes only.
Protocol 2: Co-solvent Solubility Enhancement
This protocol explores the use of co-solvents to increase the solubility of this compound.[3][4]
Materials:
-
This compound powder
-
Aqueous buffer at the optimal pH determined from Protocol 1
-
Water-miscible organic co-solvents (e.g., DMSO, ethanol, PEG 400)
-
Standard laboratory glassware and stirring equipment
Method:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
For each co-solvent mixture, determine the solubility of this compound using the method described in Protocol 1.
-
First, dissolve the this compound in the pure co-solvent, and then add the aqueous buffer to the desired final concentration.
Data Presentation:
Table 2: Illustrative Co-solvent Effect on this compound Solubility
| Co-solvent | Co-solvent % (v/v) | This compound Solubility (µg/mL) |
|---|---|---|
| DMSO | 5 | 350.2 |
| DMSO | 10 | 850.7 |
| Ethanol | 5 | 280.5 |
| Ethanol | 10 | 620.9 |
| PEG 400 | 5 | 410.3 |
| PEG 400 | 10 | 980.1 |
Note: The data in this table is for illustrative purposes only.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound solubility issues.
References
Technical Support Center: Optimizing ALDH2 Activator (Alda-1) Concentration for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the Aldehyde Dehydrogenase 2 (ALDH2) activator, Alda-1, in in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Alda-1 and what is its mechanism of action?
Alda-1 is a potent and selective small-molecule activator of Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme.[1] ALDH2 plays a key role in detoxifying a variety of harmful aldehydes, such as acetaldehyde (a toxic byproduct of alcohol metabolism) and 4-hydroxynonenal (4-HNE), which is a product of lipid peroxidation and a marker of oxidative stress.[2][3]
Alda-1 works by binding near the substrate-binding tunnel of the ALDH2 enzyme. This binding facilitates the activity of the enzyme, enhancing its ability to metabolize toxic aldehydes.[4] In the case of the common inactive variant ALDH2*2, found in a large portion of the East Asian population, Alda-1 acts as a structural chaperone, restoring near-wild-type enzyme activity.[4][5][6]
Q2: What are the common applications of Alda-1 in in vivo research?
Alda-1 is widely used in preclinical research to investigate the therapeutic potential of activating ALDH2 in various disease models. Its protective effects are primarily attributed to the reduction of toxic aldehyde accumulation and subsequent mitigation of oxidative stress.[2] Common research areas include:
-
Cardiovascular Diseases: Protecting against ischemia-reperfusion injury in the heart.[7][8]
-
Neurological Disorders: Ameliorating neuronal damage in models of stroke and spinal cord injury.[2][9]
-
Liver Disease: Reversing alcohol-induced hepatic steatosis and protecting against ischemia-reperfusion injury.[8][10]
-
Lung Injury: Attenuating hyperoxia-induced and air embolism-induced acute lung injury.[11][12]
-
Pain and Inflammation: Regulating nociception in models of acute inflammatory pain.[13]
Q3: What is a typical starting dose for Alda-1 in in vivo studies?
The effective dose of Alda-1 can vary significantly depending on the animal model, the disease condition being studied, and the route of administration. Based on published studies, a general starting point for intraperitoneal (i.p.) injection in rodents is in the range of 10-20 mg/kg body weight.[9][12][14][15] However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Poor solubility of Alda-1 for in vivo administration.
-
Problem: Alda-1 is known to have poor water solubility, which can make preparing solutions for in vivo injection challenging.[7]
-
Solution:
-
Vehicle Selection: A common and effective vehicle for Alda-1 is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent like Polyethylene Glycol (PEG) or corn oil. A frequently used combination is 50% DMSO and 50% PEG300 or a mixture of 10% DMSO and 90% corn oil.[1][11][16] For intraperitoneal injections, a solution of Alda-1 in 20% DMSO in saline has also been reported.[9]
-
Preparation: Ensure the Alda-1 is fully dissolved in the vehicle before administration. Gentle warming and vortexing can aid in dissolution. Prepare fresh solutions for each experiment to avoid precipitation.
-
Issue 2: Lack of a significant therapeutic effect in the animal model.
-
Problem: After administering Alda-1, the expected therapeutic outcome is not observed.
-
Troubleshooting Steps:
-
Dose Optimization: The administered dose may be suboptimal. It is recommended to perform a dose-response study, testing a range of concentrations (e.g., 5, 10, 20 mg/kg) to identify the most effective dose for your specific model.[12][15][16]
-
Route of Administration: The route of administration can impact the bioavailability and efficacy of Alda-1.[17] While intraperitoneal (i.p.) injection is common, other routes such as intravenous (i.v.) or oral gavage have also been used.[8][18] Consider if an alternative route might be more appropriate for your experimental goals.
-
Timing of Administration: The timing of Alda-1 administration relative to the induction of the disease model is critical. In many studies, Alda-1 is given as a pretreatment before the injury or insult.[8][11] The short half-life of Alda-1 (approximately 1.67 hours in rats via i.v.) should be considered when designing the treatment regimen.[9][19] Continuous delivery using osmotic pumps has been employed in some studies to maintain stable plasma concentrations.[3][11]
-
Target Engagement: Confirm that Alda-1 is reaching its target and activating ALDH2. This can be assessed by measuring ALDH2 activity in tissue homogenates or by measuring the levels of downstream biomarkers, such as 4-HNE protein adducts, which are expected to decrease with ALDH2 activation.[8][20][21]
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Problem: Animals treated with Alda-1 exhibit signs of toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: The administered dose may be too high. Reduce the concentration of Alda-1 and re-evaluate the therapeutic window.
-
Vehicle Control: Ensure that the vehicle itself is not causing any adverse effects. Always include a vehicle-only control group in your experimental design.
-
Purity of Compound: Verify the purity of the Alda-1 compound being used. Impurities could contribute to unexpected toxicity.
-
Quantitative Data Summary
The following table summarizes key quantitative data for Alda-1 from various in vivo studies.
| Parameter | Value | Animal Model | Route of Administration | Source |
| Effective Dose Range | 1.5 - 90 mg/kg | Rat, Mouse | Intraperitoneal (i.p.), Oral gavage, Intravenous (i.v.), Subcutaneous | [1][8][9][13][14][16][18] |
| Half-life (t½) | 1.67 ± 0.54 hours | Rat | Intravenous (i.v.) | [9][19] |
| Oral Bioavailability | 4.36% (at 40 mg/kg) | Rat | Oral gavage | [19] |
| Plasma Protein Binding | 82-86% | Rat | In vitro | |
| EC₅₀ (for ALDH2 activation) | ~6 µM | In vitro | - | [18] |
Experimental Protocols
Protocol 1: Determination of Optimal Alda-1 Dose for Hepatoprotection in a Mouse Model of Ischemia-Reperfusion (I/R) Injury
This protocol outlines a general procedure to determine the effective dose of Alda-1.
-
Animal Model: Utilize a standard mouse model of hepatic ischemia-reperfusion injury.
-
Grouping: Divide animals into at least four groups:
-
Sham + Vehicle
-
I/R + Vehicle
-
I/R + Alda-1 (e.g., 10 mg/kg)
-
I/R + Alda-1 (e.g., 20 mg/kg)
-
-
Alda-1 Preparation and Administration:
-
Ischemia-Reperfusion Procedure: Induce hepatic ischemia for the required duration, followed by reperfusion.
-
Sample Collection and Analysis:
-
At the end of the reperfusion period, collect blood and liver tissue samples.
-
Measure serum levels of liver enzymes (ALT, AST) as markers of liver damage.[8]
-
Assess the extent of tissue damage through histological analysis (e.g., H&E staining).[12]
-
Measure ALDH2 activity in liver homogenates to confirm target engagement.[8]
-
Quantify levels of 4-HNE protein adducts in liver tissue via Western blot or ELISA to assess the reduction of oxidative stress.[20][21]
-
-
Data Analysis: Compare the outcomes between the different Alda-1 dose groups and the vehicle control to determine the optimal protective dose.
Protocol 2: Assessment of ALDH2 Activity in Tissue Homogenates
This protocol describes a common method to measure ALDH2 enzyme activity.[22]
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer (e.g., 100 mM sodium pyrophosphate buffer, pH 9.0).
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Enzyme Activity Assay:
-
In a 96-well plate, add the tissue homogenate (containing a standardized amount of protein, e.g., 100 µg).
-
Add the reaction buffer containing the cofactor NAD⁺ (final concentration, e.g., 2.5 mM) and the substrate acetaldehyde (final concentration, e.g., 250 µM).
-
Monitor the increase in NADH production by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation: Calculate the ALDH2 activity as the rate of NADH production per minute per milligram of protein.
Signaling Pathways and Experimental Workflow Diagrams
Caption: ALDH2 Signaling Pathway Activated by Alda-1.
Caption: Experimental Workflow for Optimizing Alda-1 Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction [mdpi.com]
- 3. Alda-1 Attenuates Hyperoxia-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Alda-1, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Alda-1 mitigate spinal cord injury in mice: involvement of Alda-1-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological activation of aldehyde dehydrogenase 2 by Alda-1 reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Alda-1 Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]
- 12. Alda-1 ameliorates air embolism-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldehyde dehydrogenase-2 regulates nociception in rodent models of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Possible Protective Effect of Aldehyde Dehydrogenase 2 Agonist (Alda-1) on Doxorubicin Induced Toxicity of the Left Ventricular Cardiomyocytes of Adult Male Mice [ejh.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. Activation of aldehyde dehydrogenase-2 improves ischemic random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Aldehyde dehydrogenase 2*2 knock-in mice show increased reactive oxygen species production in response to cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
"Aldi-2" stability and storage best practices
Welcome to the technical support center for Aldi-2, a potent activator of Aldehyde Dehydrogenase 2 (ALDH2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme. ALDH2 plays a key role in detoxifying harmful aldehydes, such as acetaldehyde (a byproduct of alcohol metabolism) and 4-hydroxynonenal (4-HNE), which is generated during oxidative stress. By activating ALDH2, this compound enhances the enzyme's ability to convert these toxic aldehydes into non-toxic carboxylic acids, thereby protecting cells from aldehyde-induced damage.[1][2] This mechanism is crucial in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1]
Q2: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored under specific temperature conditions to ensure its integrity over time. The recommended storage conditions are summarized in the table below.
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from AbMole BioScience.[3]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical for reproducible experimental results. This compound is soluble in water at a concentration of ≥5 mg/mL.[3] For long-term use, it is advisable to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or water) and store it in aliquots to minimize freeze-thaw cycles.
| Storage Temperature | Shelf Life in Solvent |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from AbMole BioScience.[3]
To prepare a stock solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the desired volume of solvent to the vial to achieve the target concentration.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Inconsistent Results in ALDH2 Activity Assays
Problem: You are observing high variability or inconsistent results in your ALDH2 activity assays when using this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. |
| Reagent Instability | Prepare fresh reagents, including buffers and substrates, for each experiment. Ensure that the ALDH2 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inaccurate Compound Concentration | Verify the concentration of your this compound stock solution. If possible, confirm the concentration using a spectrophotometer. Always prepare fresh dilutions from the stock for each experiment. |
| "Edge Effects" in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate reagents, fill the peripheral wells with sterile media or PBS without cells or compounds.[6] |
| Cell-Based Assay Variability | Ensure consistent cell seeding density and that cells are in a logarithmic growth phase.[6] Mycoplasma contamination can also affect cellular metabolism and should be periodically checked. |
Experimental Workflow for Troubleshooting Inconsistent ALDH2 Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in ALDH2 activity assays.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for determining the stability of this compound in an aqueous buffer at a specific pH and temperature.
Materials:
-
This compound powder
-
HPLC-grade water
-
Buffer of choice (e.g., phosphate-buffered saline, PBS)
-
HPLC or LC-MS/MS system
-
Calibrated pH meter
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for analysis (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC or LC-MS/MS method to determine the initial concentration of this compound. This will serve as the baseline.
-
Incubation: Store the remaining solution at the desired temperature (e.g., room temperature, 37°C) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The rate of degradation can be determined by plotting the percentage of remaining this compound against time.
ALDH2 Signaling Pathway and the Role of this compound
This compound enhances the activity of ALDH2, which is a key enzyme in the detoxification of reactive aldehydes. This activation has protective effects against cellular stress and damage.
Caption: The signaling pathway showing this compound activation of ALDH2 for cellular protection.
References
Technical Support Center: Improving the Bioavailability of Aldi-2
Welcome to the technical support center for Aldi-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges?
A1: this compound is a novel synthetic compound with promising therapeutic effects in preclinical models. However, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability. These characteristics result in poor and variable oral bioavailability, which is a significant hurdle for its clinical development.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Given this compound's BCS Class IV nature, several formulation strategies can be explored to improve its oral bioavailability. These include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can increase its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Particle Size Reduction: Nanonization techniques can increase the surface area of the drug particles, thereby enhancing dissolution.
-
Complexation: The use of cyclodextrins to form inclusion complexes can improve the solubility of this compound.
Q3: How should an initial in vivo pharmacokinetic study for this compound be designed?
A3: A well-designed initial in vivo pharmacokinetic study is crucial for obtaining reliable data. Key considerations include:
-
Animal Model Selection: A rodent model, such as Sprague-Dawley rats, is a common starting point for preclinical pharmacokinetic studies.
-
Dose Selection: Doses should be selected to provide plasma concentrations that are well above the analytical method's limit of quantification, but below any known toxic levels.
-
Blood Sampling Schedule: The sampling time points should be frequent enough to accurately capture the absorption phase, the peak concentration (Cmax), and the elimination phase of the drug.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in plasma concentrations of this compound following oral administration in animal studies.
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our rat studies. What are the potential causes and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered BCS Class IV compound like this compound is a common challenge.
-
Potential Causes:
-
Poor and Variable Dissolution: The low solubility of this compound leads to inconsistent dissolution in the gastrointestinal (GI) tract.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and the composition of GI fluids, impacting dissolution and absorption.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of this compound reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.
-
Formulation Optimization: Explore enabling formulations such as amorphous solid dispersions or lipid-based formulations to improve solubility and dissolution consistency.
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
-
Issue 2: this compound shows high permeability in vitro (Caco-2 assay) but low oral bioavailability in vivo.
-
Question: Our Caco-2 cell assays indicate that this compound has high permeability, but the oral bioavailability in our rat model is extremely low. What could explain this discrepancy?
-
Answer: This is a common issue for compounds that may be substrates for efflux transporters or undergo significant first-pass metabolism.
-
Potential Causes:
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively pump the compound back into the gut lumen.
-
First-Pass Metabolism: this compound may be extensively metabolized in the enterocytes (gut wall cells) or the liver before it can reach systemic circulation.
-
-
Troubleshooting Steps:
-
Conduct a Bidirectional Caco-2 Assay: Perform a Caco-2 permeability assay in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.
-
Use Efflux Transporter Inhibitors: Include known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) in the Caco-2 assay to see if the efflux can be reversed.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
In Vivo Studies with Inhibitors: If ethically permissible and scientifically sound, co-administer this compound with an inhibitor of the suspected efflux transporter or metabolic enzyme in an animal model to see if bioavailability improves.
-
-
Data Presentation
Table 1: In Vitro Permeability of this compound in Caco-2 Monolayers
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) |
| This compound | 0.5 ± 0.1 | 5.2 ± 0.8 | 10.4 |
| This compound + Verapamil | 4.8 ± 0.6 | 5.0 ± 0.7 | 1.0 |
| Propranolol (High Permeability Control) | 20.5 ± 2.1 | 19.8 ± 1.9 | 1.0 |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Crystalline this compound Suspension | 25 ± 8 | 2.0 | 150 ± 45 | < 5 |
| This compound Amorphous Solid Dispersion | 150 ± 30 | 1.0 | 950 ± 180 | 25 |
| This compound SEDDS Formulation | 250 ± 50 | 0.5 | 1600 ± 320 | 42 |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) chamber is replaced with a transport buffer containing this compound.
-
The basolateral (receiver) chamber contains a drug-free transport buffer.
-
Samples are collected from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
The volume removed is replaced with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical):
-
The experiment is repeated with this compound added to the basolateral (donor) chamber and samples collected from the apical (receiver) chamber.
-
-
Inhibitor Co-incubation: To investigate the role of efflux transporters, the experiment is repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).
-
Sample Analysis: The concentration of this compound in the collected samples is determined using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.
-
Fasting: Animals are fasted overnight (with free access to water) before oral administration of the this compound formulation.
-
Dose Administration: this compound formulations (e.g., crystalline suspension, amorphous solid dispersion, SEDDS) are administered via oral gavage at a specified dose.
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis software.
-
Bioavailability Calculation: The absolute oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose of this compound.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Factors affecting this compound's oral bioavailability.
"Aldi-2" experimental variability and reproducibility challenges
Notice: Information regarding a specific experimental entity known as "Aldi-2" is not available in the public domain. The following is a generalized framework for troubleshooting experimental variability and reproducibility, which can be adapted once specific details about "this compound" are identified.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: The specific mechanism of action for an entity referred to as "this compound" could not be determined from available resources. To effectively troubleshoot experiments involving any reagent, a thorough understanding of its biological activity is crucial. We recommend consulting the manufacturer's documentation or internal research data to establish its molecular target and signaling pathway.
Q2: We are observing high variability in our assay results when using this compound. What are the common sources of experimental variability?
A2: High variability in experimental results can stem from several factors, broadly categorized as biological and technical variability.
-
Biological Variability:
-
Cell Line Integrity: Passage number, cell health, and genetic drift can significantly impact cellular responses.
-
Primary Cell Differences: Donor-to-donor variability is a common challenge.
-
Model System Complexity: In vivo models introduce a higher degree of biological complexity compared to in vitro systems.
-
-
Technical Variability:
-
Reagent Preparation: Inconsistent reagent concentration, improper storage, and freeze-thaw cycles can alter the activity of this compound.
-
Assay Conditions: Minor fluctuations in temperature, incubation times, and CO2 levels can lead to significant differences.
-
Pipetting and Handling: Human error in pipetting and sample handling is a frequent source of variability.
-
Instrument Calibration: Uncalibrated or poorly maintained equipment can introduce systematic errors.
-
Q3: How can we improve the reproducibility of our experiments with this compound?
A3: Improving reproducibility requires a systematic approach to experimental design and execution.[1][2][3]
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental steps.
-
Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.
-
Reagent Quality Control: Qualify each new batch of this compound and other critical reagents.
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including lot numbers of reagents, instrument settings, and any deviations from the protocol.
-
Blinding and Randomization: Where applicable, blind the experimenter to the treatment groups and randomize the order of sample processing.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degraded this compound | - Verify the storage conditions and expiration date.- Aliquot the stock solution to minimize freeze-thaw cycles.- Test a fresh, unopened vial of this compound. |
| Incorrect Concentration | - Recalculate the dilution series.- Use a calibrated pipette to prepare the working solutions.- Consider performing a dose-response curve to confirm the optimal concentration. |
| Cellular Resistance | - Confirm the expression of the target molecule in your cell model.- Consider the possibility of compensatory signaling pathways being activated. |
| Assay Interference | - Run a vehicle control to rule out effects of the solvent.- Test for interference of this compound with the assay detection method (e.g., fluorescence quenching). |
Issue 2: High Background Signal in Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | - Use fresh, sterile buffers and media.- Filter-sterilize all solutions. |
| Non-specific Binding | - Optimize blocking steps in assays like Western blotting or ELISA.- Include appropriate washing steps to remove unbound reagents. |
| Autofluorescence | - If using fluorescence-based assays, check for autofluorescence of this compound or the cells at the detection wavelength.- Include an "unstained" or "no-probe" control. |
| Detector Sensitivity | - Adjust the gain or exposure time of the detection instrument. |
Experimental Protocols
A generalized protocol for a cell-based assay is provided below. This should be adapted based on the specific nature of this compound and the experimental question.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Visualizations
To aid in troubleshooting, it is essential to map out the experimental workflow and potential points of variability.
Caption: Experimental workflow with potential sources of variability.
For understanding the potential impact of this compound, a hypothetical signaling pathway diagram can be useful.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Challenges to the Reproducibility of Machine Learning Models in Health Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 3. Five ways to tackle the reproducibility crisis in biomedical research | EurekAlert! [eurekalert.org]
Technical Support Center: Refining Delivery Methods for Targeted Tissues
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound referred to as "Aldi-2." The following technical support center is designed as a comprehensive framework for researchers, scientists, and drug development professionals working on the targeted delivery of a novel small molecule inhibitor, hereafter referred to as "your compound." The principles, protocols, and troubleshooting guides are based on established methodologies in targeted drug delivery and can be adapted to your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in developing a targeted delivery system for our compound?
A1: The initial steps involve a thorough characterization of both your compound and the target tissue. This includes understanding the physicochemical properties of your compound (solubility, stability, molecular weight), identifying a unique biomarker or receptor overexpressed on the target tissue for specific binding, and selecting an appropriate delivery vehicle (e.g., liposomes, nanoparticles, polymers) that is compatible with your compound and targeting strategy.
Q2: How do I select an appropriate targeting ligand?
A2: Ligand selection depends on the chosen biomarker on the target cells. Common ligands include antibodies, antibody fragments, peptides, and small molecules that bind with high affinity and specificity to the target receptor. The choice of ligand should also consider potential immunogenicity and the density of the target receptor on the cell surface.
Q3: What are the advantages and disadvantages of different delivery vehicles?
A3: The choice of delivery vehicle is critical and involves trade-offs. A summary of common options is provided in the table below.
| Delivery Vehicle | Advantages | Disadvantages |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, surface is easily modifiable. | Can be unstable, may have limited drug loading capacity, can be cleared by the reticuloendothelial system (RES). |
| Polymeric Nanoparticles | High stability, controlled release of the compound is possible, surface is readily functionalized. | Potential for toxicity depending on the polymer, manufacturing can be complex. |
| Micelles | Simple to prepare, can solubilize poorly water-soluble compounds. | Can be unstable in vivo and may disassemble upon dilution in the bloodstream. |
| Antibody-Drug Conjugates (ADCs) | Highly specific targeting, clinically validated approach. | Complex manufacturing and characterization, potential for off-target toxicity of the linker and payload. |
Q4: How can we predict the in vivo behavior of our targeted delivery system based on in vitro data?
A4: In vitro experiments are essential for initial screening but have limitations in predicting in vivo performance. Key in vitro assays include cytotoxicity assays on target vs. non-target cells, cellular uptake studies using fluorescence microscopy or flow cytometry, and stability assays in serum. While these provide valuable preliminary data, factors like protein corona formation, clearance by the immune system, and complex tissue microenvironments necessitate eventual validation in animal models.
Troubleshooting Guide
Issue 1: Low Accumulation of the Compound in the Target Tissue
-
Potential Cause A: Poor Stability of the Delivery Vehicle: The delivery vehicle may be degrading prematurely in circulation before reaching the target tissue.
-
Suggested Solution: Assess the stability of your formulation in plasma. Consider cross-linking polymers or using lipids with higher phase transition temperatures to improve stability.
-
-
Potential Cause B: Rapid Clearance by the Reticuloendothelial System (RES): Macrophages in the liver and spleen can rapidly clear nanoparticles from circulation.
-
Suggested Solution: Modify the surface of your delivery vehicle with polyethylene glycol (PEG) to create a "stealth" coating that reduces RES uptake.
-
-
Potential Cause C: Inefficient Targeting Ligand Binding: The targeting ligand may not be binding effectively to the receptor in vivo.
-
Suggested Solution: Confirm the expression of the target receptor in your animal model. Evaluate the affinity and density of your targeting ligand on the delivery vehicle surface.
-
Issue 2: High Off-Target Toxicity
-
Potential Cause A: Premature Release of the Compound: The compound may be leaking from the delivery vehicle before it reaches the target tissue.
-
Suggested Solution: Optimize the drug loading and encapsulation method to ensure stable association of the compound with the vehicle. For ADCs, consider using more stable linkers.
-
-
Potential Cause B: Non-Specific Uptake: The delivery vehicle may be taken up by non-target cells.
-
Suggested Solution: Adjust the surface charge and size of your nanoparticles. A neutral or slightly negative surface charge can reduce non-specific interactions with cells.
-
-
Potential Cause C: Toxicity of the Delivery Vehicle Itself: The materials used for the delivery system may have inherent toxicity.
-
Suggested Solution: Conduct a dose-response study of the empty delivery vehicle (without the compound) to assess its intrinsic toxicity. Select biocompatible and biodegradable materials.
-
Issue 3: Inconsistent Results Between Experiments
-
Potential Cause A: Variability in Formulation: There may be batch-to-batch variation in the size, charge, or drug loading of your delivery system.
-
Suggested Solution: Standardize your formulation protocol and implement stringent quality control measures for each batch, including characterization of particle size, polydispersity index (PDI), and zeta potential.
-
-
Potential Cause B: Biological Variability: Differences in animal models (age, sex, health status) can lead to variable results.
-
Suggested Solution: Use a sufficient number of animals per group to achieve statistical power and ensure that control and experimental groups are well-matched.
-
Key Experimental Protocols
Protocol 1: Formulation of Compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
-
Preparation of Organic Phase: Dissolve your compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Nanoprecipitation: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., Poloxamer 188) under constant stirring.
-
Solvent Evaporation: Stir the resulting nano-suspension at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water to remove excess surfactant and un-encapsulated compound.
-
Resuspension and Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
-
Characterization: Analyze the nanoparticles for size and zeta potential using dynamic light scattering (DLS), and determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).
Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry
-
Cell Culture: Seed target and non-target cells in 12-well plates and allow them to adhere overnight.
-
Treatment: Label your delivery vehicle with a fluorescent dye. Incubate the cells with the fluorescently labeled delivery system at various concentrations for a defined period (e.g., 4 hours).
-
Cell Harvest: Wash the cells with cold PBS to remove non-internalized particles. Detach the cells using a gentle cell scraper or trypsin.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of cellular uptake.
-
Data Analysis: Compare the uptake in target versus non-target cells to determine targeting specificity.
Visualizations
Caption: A generic signaling pathway illustrating inhibition by your compound.
Caption: A typical experimental workflow for evaluating a targeted delivery system.
Caption: A decision tree for troubleshooting low target accumulation.
Technical Support Center: "Aldi-2" Synthesis, Purification, and Yield Improvement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis, purification, and yield improvement of "Aldi-2" [3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride].
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is the common name for the chemical compound 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride. It functions as a covalent inhibitor of aldehyde dehydrogenase (ALDH) enzymes. Its mechanism of action involves a β-elimination reaction to form a vinyl ketone intermediate, which then acts as a Michael acceptor and covalently binds to the active site of ALDH enzymes, leading to their inhibition.
Q2: What is the general synthetic route for this compound?
A2: this compound is synthesized via a Mannich reaction. This is a three-component condensation of 3-fluoro-4-methoxyacetophenone, formaldehyde (or its equivalent, paraformaldehyde), and dimethylamine (typically as its hydrochloride salt) under acidic conditions.
Q3: What are the most common side reactions in the synthesis of this compound?
A3: The most common side reactions in the Mannich reaction for this compound synthesis include the formation of bis-Mannich adducts (where a second molecule of the acetophenone reacts with the initial product) and aldol condensation products of the starting acetophenone.
Q4: How can I improve the yield of my this compound synthesis?
A4: Yield can be improved by optimizing reaction conditions such as temperature, reaction time, and solvent. Using a slight excess of dimethylamine hydrochloride and paraformaldehyde can also drive the reaction to completion. Microwave-assisted synthesis has been shown to provide higher yields in shorter reaction times for similar Mannich reactions.
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound hydrochloride is recrystallization, typically from a solvent system like ethanol/acetone. For removal of persistent impurities, column chromatography on silica gel can be employed prior to the final salt formation and recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive reagents (especially paraformaldehyde).2. Insufficient reaction time or temperature.3. Incorrect pH of the reaction mixture. | 1. Use fresh, high-quality paraformaldehyde.2. Monitor the reaction by TLC. If the reaction is sluggish, increase the temperature or prolong the reaction time.3. Ensure the reaction is acidic; a small amount of concentrated HCl is typically added as a catalyst. |
| Formation of a White Precipitate that is Not the Product | 1. Polymerization of formaldehyde.2. Precipitation of unreacted starting materials. | 1. Ensure proper mixing and heating to dissolve paraformaldehyde.2. Check the solubility of starting materials in the chosen solvent at the reaction temperature. |
| Product is an Oil or Gummy Solid, Not a Crystalline Powder | 1. Presence of impurities.2. Residual solvent.3. Incorrect pH during work-up. | 1. Purify the crude product by column chromatography before recrystallization.2. Ensure the product is thoroughly dried under vacuum.3. Ensure complete conversion to the hydrochloride salt, which is typically more crystalline. |
| Broad or Impure Peaks in NMR/LC-MS | 1. Presence of by-products (e.g., bis-Mannich adduct, aldol products).2. Incomplete reaction. | 1. Optimize the stoichiometry of reagents to minimize side reactions.2. Purify the product meticulously using recrystallization or chromatography.3. Ensure the reaction has gone to completion by TLC monitoring. |
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is based on established methods for the synthesis of β-aminoketones via the Mannich reaction.
Materials:
-
3-Fluoro-4-methoxyacetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Acetone
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 3-fluoro-4-methoxyacetophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (2.2 eq).
-
Add ethanol (approx. 1.5 mL per gram of acetophenone) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.02 eq).
-
Heat the mixture to reflux with stirring for 2-4 hours. The reaction should become a clear, homogeneous solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the solution to cool slightly and filter if necessary to remove any insoluble material.
-
Transfer the warm solution to an Erlenmeyer flask and slowly add acetone (approx. 8 mL per mL of ethanol used) with swirling to induce crystallization.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride (this compound).
Purification Protocol: Recrystallization
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot 95% ethanol.
-
Slowly add acetone to the hot solution until it becomes slightly turbid.
-
Warm the solution gently to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
Place the flask in a refrigerator to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.
Quantitative Data Summary
| Parameter | Condition | Expected Yield | Purity |
| Stoichiometry (Acetophenone:Amine HCl:Paraformaldehyde) | 1 : 1.3 : 2.2 | 70-85% | >95% |
| Reaction Time (Reflux) | 2-4 hours | - | - |
| Solvent System (Synthesis) | Ethanol with catalytic HCl | - | - |
| Recrystallization Solvents | Ethanol/Acetone | >90% recovery | >99% |
| Microwave Synthesis (Typical Conditions) | 120°C, 15 min | 80-95% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Signaling pathway of ALDH and its inhibition by this compound.
Technical Support Center: Troubleshooting "Aldi-2" Interference in Laboratory Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating interference caused by the compound "Aldi-2" in common laboratory assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why does it interfere with my assay?
"this compound" is a novel small molecule inhibitor of aldehyde dehydrogenases (ALDHs). Like many small molecules, it can interfere with laboratory assays through various mechanisms, leading to unreliable results. Interference can stem from the inherent properties of the compound, such as its chemical reactivity, fluorescence, or tendency to aggregate. This can lead to false positives, false negatives, or a general decrease in assay performance.
Q2: Which types of assays are most susceptible to "this compound" interference?
Assays that are particularly sensitive to interference from small molecules like "this compound" include:
-
Immunoassays (e.g., ELISA, HTRF): "this compound" may non-specifically bind to assay antibodies or surfaces, or interfere with the detection signal (e.g., fluorescence quenching or enhancement).
-
Enzyme activity assays: As an ALDH inhibitor, "this compound" can directly inhibit other enzymes if it has off-target effects, or it can interfere with the assay readout.
-
Cell-based assays: "this compound" may exhibit cytotoxicity or other biological activities that are independent of its intended target, affecting cell viability and reporter gene readouts.
-
Biophysical assays (e.g., SPR, ITC): The compound might aggregate or interact non-specifically with protein targets or sensor surfaces.
Q3: How can I quickly determine if "this compound" is interfering with my assay?
Several straightforward experiments can help identify potential interference:
-
Serial Dilution: A non-parallel response between serially diluted samples and the standard curve can indicate interference.[1]
-
Spike and Recovery: Adding a known amount of analyte to a sample containing "this compound" and measuring the recovery can reveal interference. Poor recovery suggests a problem.[2]
-
Alternate Assay Methods: Comparing results from an alternative method that uses a different detection principle can help confirm interference.[1]
-
Control Experiments: Running the assay with "this compound" in the absence of the target analyte can reveal background signal generation.
Troubleshooting Guides
Issue 1: False-Positive Results in an Immunoassay
Symptoms: High signal is observed in samples containing "this compound", even in the absence of the target analyte.
Possible Causes & Solutions:
| Potential Cause | Proposed Solution | Experimental Protocol |
| Non-specific binding of "this compound" to assay plate or antibodies. | Increase the concentration of blocking agents or add a non-ionic detergent to the assay buffer. | 1. Prepare a range of blocking buffer concentrations (e.g., 1%, 2%, 5% BSA or casein). 2. Add a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the assay and wash buffers. 3. Re-run the assay with "this compound" and control samples to assess the reduction in background signal. |
| "this compound" is autofluorescent or interferes with the detection signal. | Use a time-resolved fluorescence (TRF) or luminescence-based assay, which are less susceptible to compound fluorescence. | 1. If using a fluorescence-based assay, measure the fluorescence of "this compound" alone at the assay's excitation and emission wavelengths. 2. If significant fluorescence is detected, switch to an alternative detection method such as luminescence or absorbance. |
| "this compound" cross-links capture and detection antibodies. | Pretreat the sample with blocking agents that specifically target heterophilic antibodies. | 1. Utilize commercially available heterophilic antibody blocking tubes or reagents. 2. Incubate the sample containing "this compound" with the blocking reagent according to the manufacturer's instructions before adding it to the assay plate. |
Issue 2: False-Negative Results or Reduced Assay Sensitivity
Symptoms: The presence of "this compound" leads to a lower-than-expected signal or a decrease in the ability to detect the analyte.
Possible Causes & Solutions:
| Potential Cause | Proposed Solution | Experimental Protocol |
| "this compound" quenches the fluorescent or luminescent signal. | Reduce the incubation time of "this compound" with the detection reagents. | 1. Perform a time-course experiment to determine the optimal incubation time that minimizes signal quenching while maintaining assay performance. 2. Test a range of incubation times (e.g., 15 min, 30 min, 60 min) and select the shortest time that provides a robust signal-to-noise ratio. |
| "this compound" inhibits the reporter enzyme in an ELISA. | Increase the concentration of the enzyme substrate or switch to a different enzyme-substrate system. | 1. Run a kinetic analysis of the reporter enzyme in the presence and absence of "this compound" to determine the mechanism of inhibition. 2. If competitive inhibition is observed, increase the substrate concentration. 3. If non-competitive inhibition occurs, consider using an alternative enzyme-conjugate (e.g., alkaline phosphatase instead of HRP). |
| Matrix effects from the sample containing "this compound". | Perform a sample dilution to reduce the concentration of interfering substances. | 1. Prepare serial dilutions of the sample containing "this compound" (e.g., 1:2, 1:5, 1:10) in an appropriate assay buffer. 2. Analyze the diluted samples and multiply the results by the dilution factor to determine the analyte concentration.[1][3] |
Visualizing Experimental Workflows and Pathways
To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts.
Caption: A logical workflow for identifying and addressing assay interference.
Caption: Relationship between interference mechanisms and mitigation strategies.
By following these guidelines and utilizing the provided experimental protocols, researchers can effectively troubleshoot and mitigate interference from "this compound", ensuring the generation of accurate and reliable experimental data.
References
Technical Support Center: Optimizing "Aldi-2" in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of "Aldi-2," a potent covalent inhibitor of aldehyde dehydrogenases (ALDHs), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of aldehyde dehydrogenases (ALDHs).[1][2] It belongs to a class of inhibitors with a common mechanism of action.[1] The process involves an enzyme-mediated β-elimination reaction that generates a vinyl ketone intermediate. This reactive intermediate then covalently modifies the active site cysteine residue within the ALDH enzyme, leading to its inhibition.[1][3]
Q2: Which ALDH isoforms are inhibited by this compound?
This compound is a potent inhibitor of multiple ALDH isoforms. Reported IC50 values are 2.5 µM for ALDH1A1, 6.4 µM for ALDH2, and 1.9 µM for ALDH3A1.[2] It has been described as a pan-ALDH inhibitor.[4]
Q3: What is the recommended incubation time for this compound in cell-based assays?
The optimal incubation time for this compound can vary significantly depending on the cell type, the specific ALDH isoform being targeted, and the experimental endpoint. Published studies have used incubation times ranging from a 2-minute pre-incubation in biochemical assays to 24 hours in cell-based experiments.[5][6][7] For many cell-based assays, an incubation time of 30-60 minutes has been found to be optimal.[8][9]
Q4: What is a typical working concentration for this compound?
A final concentration of 10 µM has been effectively used in cell-based assays to achieve ALDH inhibition.[3][5] However, the optimal concentration can range from 1 to 100 µM depending on the experimental context.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: No or low inhibition of ALDH activity observed.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: As this compound is a covalent inhibitor, its effect is time-dependent. While shorter incubation times (30-60 minutes) are often sufficient, some cell lines or experimental conditions may require longer incubation periods.[8][9] Consider extending the incubation time up to 24 hours, ensuring to include appropriate controls for cell viability over the extended period.[5]
-
-
Possible Cause 2: Suboptimal Concentration.
-
Solution: The IC50 values for this compound can vary between ALDH isoforms.[2] If your cells express a less sensitive isoform, a higher concentration may be required. Perform a dose-response curve (e.g., 1 µM to 50 µM) to determine the effective concentration for your system.
-
-
Possible Cause 3: Inhibitor Inactivity.
-
Solution: Ensure the proper storage and handling of the this compound compound. Prepare fresh dilutions from a stock solution for each experiment.
-
Issue 2: High background signal in fluorescence-based assays (e.g., ALDEFLUOR).
-
Possible Cause 1: Excess Substrate.
-
Possible Cause 2: Non-specific Fluorescence.
-
Solution: Include appropriate controls, such as cells treated with a known ALDH inhibitor like DEAB, to determine the level of background fluorescence. Also, include a "no substrate" control to assess the intrinsic fluorescence of the cells and the inhibitor.
-
Issue 3: Observed Cell Toxicity or Unexpected Phenotypes.
-
Possible Cause 1: Off-target Effects at High Concentrations.
-
Solution: While this compound is highly specific, very high concentrations may lead to off-target effects.[5] It is recommended to use the lowest effective concentration determined from your dose-response experiments.
-
-
Possible Cause 2: Extended Incubation Leading to Cell Stress.
-
Solution: When performing long-term incubations (e.g., 24 hours), ensure that the cell culture medium and conditions are optimal to maintain cell health. Perform a cell viability assay, such as an MTT assay, in parallel to monitor for any cytotoxic effects of the inhibitor at the chosen concentration and incubation time.[1][6]
-
Data Presentation
Table 1: IC50 Values of this compound for Human ALDH Isoforms
| ALDH Isoform | IC50 (µM) |
| ALDH1A1 | 2.5 |
| ALDH2 | 6.4 |
| ALDH3A1 | 1.9 |
| Data sourced from MedChemExpress.[2] |
Table 2: Example Incubation Parameters for this compound in Different Assays
| Assay Type | Cell/Enzyme System | This compound Concentration | Incubation Time | Reference |
| Biochemical Assay | hALDH1A1, hALDH2, hALDH3A1 | 1 - 100 µM | 2 minutes (pre-inc.) | Khanna et al., JBC, 2011[3][6] |
| High-Content Imaging | MIA PaCa-2 cells | Not specified | 30 - 60 minutes | Allen et al., PLOS ONE, 2017[8][9] |
| Motility & Adduction Assay | Stallion Spermatozoa | 10 µM | 24 hours | Gibb et al., Biology of Reproduction, 2014[5] |
| Cell Proliferation (MTT) | A549 cells | 10 µM | 19 hours | Khanna et al., JBC, 2011[1][7] |
Experimental Protocols
Protocol 1: General Cell-Based ALDH Inhibition Assay (e.g., ALDEFLUOR)
-
Cell Seeding: Seed cells in a multi-well plate at a density determined to be optimal for your cell line and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound in the appropriate cell culture medium.
-
Inhibitor Incubation: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 30-60 minutes) at 37°C and 5% CO2.[8][9]
-
Substrate Addition: Add the ALDH fluorescent substrate (e.g., BAAA) to each well at the recommended concentration.
-
Substrate Incubation: Incubate for 30-60 minutes at 37°C to allow for the enzymatic conversion of the substrate.
-
Signal Detection: For imaging-based assays, it may be necessary to remove the substrate-containing medium and replace it with fresh buffer to reduce background fluorescence.[8] Acquire images or read fluorescence using a plate reader or flow cytometer.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Treatment: Seed cells and treat with this compound as described in Protocol 1 for the desired incubation time (e.g., 19-24 hours).[1][6]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol with 0.04N HCl or DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm, using a microplate reader.[6]
Mandatory Visualizations
Caption: Mechanism of this compound covalent inhibition of ALDH enzymes.
Caption: A typical experimental workflow for using this compound.
Caption: Decision tree for troubleshooting common this compound assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. aldehyde dehydrogenase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IFNW1 – AK and SYK kinases ameliorates chronic and destructive arthritis [perlierusa.com]
- 8. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Aldehyde Dehydrogenase 2 Modulation: The Opposing Roles of Aldi-2 and Alda-1
In the landscape of pharmacological research targeting aldehyde dehydrogenase 2 (ALDH2), two molecules, Aldi-2 and Alda-1, represent a fascinating study in contrasting mechanisms of action. While both interact with the ALDH enzyme family, they elicit diametrically opposed effects. Alda-1 is a well-characterized activator of ALDH2, enhancing its enzymatic activity[1][2][3][4][5]. Conversely, this compound functions as a potent covalent inhibitor of several aldehyde dehydrogenases, including ALDH2[6]. This guide provides a comparative overview of their efficacy, experimental protocols for their assessment, and the signaling pathways they influence, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of this compound and Alda-1
The following tables summarize the key quantitative data for this compound and Alda-1, highlighting their contrasting effects on ALDH enzymes.
Table 1: this compound Inhibitory Activity
| Target Enzyme | IC50 (μM) | Mechanism of Action |
| ALDH1A1 | 2.5 | Covalent Inhibition |
| ALDH2 | 6.4 | Covalent Inhibition |
| ALDH3A1 | 1.9 | Covalent Inhibition |
Data sourced from Khanna M, et al. J Biol Chem. 2011[6].
Table 2: Alda-1 Activating Activity
| Target Enzyme Variant | Activation | EC50 (μM) |
| Wild-type ALDH21 | ~2-fold increase in activity | Not specified |
| Mutant ALDH22 | ~11-fold increase in activity | 20 |
Data sourced from various publications[1][5][7].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibitors and activators. Below are representative protocols for evaluating the effects of this compound and Alda-1 on ALDH2 activity.
Protocol 1: Determination of IC50 for this compound (ALDH Inhibition Assay)
-
Enzyme Preparation: Recombinant human ALDH2 is purified and prepared in a suitable buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0).
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The reaction mixture contains the ALDH2 enzyme, the coenzyme NAD+ (1 mM), and varying concentrations of this compound or a vehicle control (DMSO).
-
Substrate Addition: The reaction is initiated by the addition of a substrate aldehyde (e.g., acetaldehyde or propionaldehyde, 1 mM).
-
Data Acquisition: The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a suitable dose-response curve.
Protocol 2: Determination of EC50 for Alda-1 (ALDH Activation Assay)
-
Enzyme Preparation: Recombinant human ALDH2 (wild-type or mutant variant) is prepared as described above.
-
Activator Preparation: A stock solution of Alda-1 is prepared and serially diluted.
-
Assay Reaction: The reaction mixture contains the ALDH2 enzyme, NAD+, and varying concentrations of Alda-1 or a vehicle control.
-
Substrate Addition: The reaction is initiated with the addition of the aldehyde substrate.
-
Data Acquisition: The rate of NADH formation is monitored as described for the inhibition assay.
-
Data Analysis: The fold-activation of the enzyme at each concentration of Alda-1 is calculated relative to the vehicle control. The EC50 value, the concentration of activator that produces 50% of the maximal response, is determined by plotting the fold-activation against the activator concentration and fitting to a dose-response curve.
Mandatory Visualizations
Diagram 1: Opposing Mechanisms of Action on ALDH2
Caption: this compound inhibits ALDH2, while Alda-1 activates it.
Diagram 2: Generalized Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing ALDH2 modulation.
Diagram 3: Downstream Signaling Consequences
References
- 1. apexbt.com [apexbt.com]
- 2. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alda-1 - Wikipedia [en.wikipedia.org]
- 5. Alda 1 | Aldehyde Dehydrogenases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alda-1 | ALDH2 activator | Probechem Biochemicals [probechem.com]
Comparative Analysis of Aldi-2 Specificity for Aldehyde Dehydrogenase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aldi-2's activity and specificity for Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme involved in detoxifying aldehydes. While the initial interest was in validating this compound's specificity for ALDH2, the available scientific evidence identifies this compound not as a specific activator, but as a non-specific covalent inhibitor of several aldehyde dehydrogenase (ALDH) isoforms.
This analysis contrasts this compound with other well-characterized modulators of ALDH2 to provide a clear perspective on its utility in research and drug development. We will compare its performance against a highly selective ALDH2 inhibitor, CVT-10216 , and a specific ALDH2 activator, Alda-1 , using supporting experimental data.
Comparative Data Summary
The following table summarizes the activity and specificity of this compound in comparison to selective ALDH2 modulators. Potency is presented as the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal effective concentration (EC50) for activators.
| Compound | Mechanism of Action | Target Enzyme | Potency (IC50 / EC50) |
| This compound | Covalent Inhibitor | ALDH1A1 | IC50: 2.5 µM[1] |
| ALDH2 | IC50: 6.4 µM [1] | ||
| ALDH3A1 | IC50: 1.9 µM[1] | ||
| CVT-10216 | Reversible Inhibitor | ALDH2 | IC50: 29 nM [2][3] |
| ALDH1 | IC50: 1300 nM[2][4] | ||
| Alda-1 | Activator | ALDH2 (Wild-Type) | EC50: ~20 µM [5] |
| ALDH2*2 (Mutant) | Activates 11-fold[5][6] |
As the data indicates, this compound inhibits ALDH1A1, ALDH2, and ALDH3A1 at similar micromolar concentrations, demonstrating a lack of specificity for ALDH2.[1] In contrast, CVT-10216 shows over 40-fold selectivity for ALDH2 over ALDH1, making it a highly specific inhibitor.[3] Alda-1 is a specific activator that enhances the catalytic activity of the wild-type ALDH2 enzyme and can even restore function to the common, less active ALDH2*2 variant.[5][6][7]
Experimental Protocols
The determination of a compound's effect and specificity on ALDH enzymes is typically conducted using an in vitro enzyme activity assay. This method measures the enzyme's catalytic rate in a controlled environment.
General Protocol for In Vitro ALDH Activity Assay
This protocol outlines the key steps for measuring ALDH activity to determine IC50 (for inhibitors) or EC50 (for activators) values.
1. Reagents and Materials:
-
Purified recombinant human ALDH isozymes (e.g., ALDH2, ALDH1A1, ALDH3A1).
-
Assay Buffer: Typically a sodium phosphate or Tris buffer at physiological pH (e.g., 100 mM Na₂HPO₄, pH 7.5).[8]
-
Cofactor: Nicotinamide adenine dinucleotide (NAD⁺). The reaction is monitored via the production of its reduced form, NADH.[9][10]
-
Substrate: An appropriate aldehyde substrate. For ALDH1A1 and ALDH2, propionaldehyde is often used, while benzaldehyde is a common substrate for ALDH3A1.[8]
-
Test Compound: The compound to be evaluated (e.g., this compound), dissolved in a suitable solvent like DMSO.
-
Spectrophotometer: Capable of reading absorbance at 340 nm.[9]
2. Assay Procedure:
-
A reaction mixture is prepared in a cuvette or 96-well plate containing the assay buffer, NAD⁺, and the purified ALDH enzyme.[9]
-
The test compound is added to the mixture at various concentrations. A control reaction with only the solvent (e.g., DMSO) is also prepared.
-
The mixture is pre-incubated for a short period (e.g., 1 minute) at a controlled temperature (e.g., 37°C).[8]
-
The reaction is initiated by adding the aldehyde substrate.[8]
-
The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time.[9][10] The molar extinction coefficient of NADH at 340 nm is 6,220 M⁻¹cm⁻¹.[9]
3. Data Analysis:
-
For Inhibition (IC50): The initial reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50% compared to the control.
-
For Activation (EC50): The initial reaction rates are plotted against the logarithm of the activator concentration. The EC50 value is the concentration of the activator that produces 50% of the maximum increase in enzyme activity.
-
Specificity Assessment: To determine specificity, this entire procedure is repeated for a panel of different ALDH isozymes. A compound is considered specific if its potency for the target enzyme is significantly higher (typically >10-fold) than for other enzymes.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing compound specificity and the central role of ALDH2 in cellular signaling pathways.
Caption: Experimental workflow for determining the specificity of a compound against multiple ALDH isozymes.
Caption: ALDH2 signaling pathway in the detoxification of aldehydes and modulation by specific compounds.
Conclusion
The experimental data clearly demonstrates that This compound is a non-specific inhibitor of the aldehyde dehydrogenase family, with potent activity against ALDH1A1 and ALDH3A1 in addition to ALDH2.[1] Its lack of selectivity makes it unsuitable for studies where the specific role of ALDH2 needs to be isolated.
For researchers seeking to specifically modulate ALDH2, other pharmacological tools are far more appropriate:
-
CVT-10216 serves as an excellent tool for studies requiring the selective inhibition of ALDH2, given its high potency and over 40-fold selectivity against ALDH1.[2][3][4]
-
Alda-1 is the compound of choice for studies aiming to specifically activate or enhance ALDH2 activity, including rescuing the function of the clinically relevant ALDH2*2 variant.[5][6]
Therefore, while this compound may have applications as a broad-spectrum ALDH inhibitor, it cannot be used to validate the specific functions of ALDH2. Researchers should select modulators based on a clear understanding of their specificity profile to ensure the validity and accuracy of their experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aldehyde Dehydrogenase 2 (ALDH2) Activators
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for the detoxification of various endogenous and exogenous aldehydes, including acetaldehyde, a toxic byproduct of alcohol metabolism, and 4-hydroxy-2-nonenal (4-HNE), a product of lipid peroxidation.[1][2] Impaired ALDH2 activity, often due to genetic variations such as the ALDH2*2 allele prevalent in East Asian populations, is associated with an increased risk for various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3][4] Consequently, small molecule activators of ALDH2 have emerged as a promising therapeutic strategy.
This guide provides a comparative analysis of known ALDH2 activators. As of the latest literature review, specific data for a compound designated "Aldi-2" as an ALDH2 activator is not publicly available. In fact, "this compound" has been identified as a potent covalent inhibitor of several ALDH isoforms, including ALDH2.[5] Therefore, this guide will focus on well-characterized ALDH2 activators, providing a framework for comparison when data for novel compounds become available.
Comparative Data of ALDH2 Activators
The following table summarizes the key quantitative data for prominent ALDH2 activators. This allows for a direct comparison of their potency and efficacy.
| Compound | EC₅₀ (µM) | Fold Activation (ALDH21) | Fold Activation (ALDH22) | Mechanism of Action | Key References |
| Alda-1 | ~20 | ~2-fold | Restores near wild-type activity | Acts as a structural chaperone, binding to the catalytic tunnel and restoring the structure of the inactive enzyme.[6][7] | [2] |
| Alda-44 | N/A | Activates ALDH2 | N/A | Direct activator, prevents 4-HNE induced inactivation of ALDH2.[8] | [8] |
| Naringenin | N/A | Activates ALDH2 | N/A | Induces positive conformational shifts in the enzyme structure.[9] | [9] |
| This compound | (Data Not Available) | (Data Not Available) | (Data Not Available) | (Data Not Available) |
N/A: Data not available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ALDH2 activators. Below are standard protocols for key experiments.
In Vitro ALDH2 Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of purified ALDH2 by monitoring the production of NADH.
Principle: ALDH2 catalyzes the oxidation of an aldehyde substrate (e.g., acetaldehyde) to a carboxylic acid, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is measured by the absorbance at 340 nm.[10]
Materials:
-
Purified ALDH2 enzyme
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5)[10]
-
NAD⁺ solution
-
Acetaldehyde solution
-
Test compound (e.g., this compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the purified ALDH2 enzyme in the wells of a microplate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control.
-
Initiate the reaction by adding the acetaldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a controlled temperature (e.g., 25°C).[10]
-
Calculate the initial reaction velocity (rate of NADH production) from the linear portion of the absorbance curve.
-
Determine the fold activation by comparing the velocity in the presence of the test compound to the vehicle control. EC₅₀ values can be calculated by plotting the fold activation against the compound concentration.
Cell-Based ALDH2 Activity Assay
This assay measures ALDH2 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Principle: Similar to the in vitro assay, this method measures the NAD⁺-dependent oxidation of an aldehyde substrate by ALDH2 in cell lysates. Commercial kits are available for this purpose.
Materials:
-
Cultured cells (e.g., hepatocytes, cardiomyocytes)
-
Cell lysis buffer
-
Assay kit components (e.g., buffer, substrate, developer)
-
Test compound
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency and treat with the test compound at various concentrations for a specified duration.
-
Harvest and lyse the cells according to the assay kit protocol.
-
Add the cell lysate to the wells of a microplate.
-
Add the reaction mix containing the substrate and a probe that is reduced by NADH to generate a colored or fluorescent product.
-
Incubate for the recommended time, protected from light.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Calculate ALDH2 activity based on a standard curve and normalize to the total protein concentration in the lysate.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to ALDH2 activation.
References
- 1. ALDH2 modulates autophagy flux to regulate acetaldehyde-mediated toxicity thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ALDH2 variance in disease and populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 8. Activation of aldehyde dehydrogenase 2 (ALDH2) confers cardioprotection in protein kinase C epsilon (PKCvarepsilon) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. In vivo measurement of ALDH2 activity in rat liver ethanol model using dynamic MRSI of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Aldi-2's Role in Modulating Cellular Stress vs. Traditional Antioxidant Therapies
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of compounds that influence cellular oxidative states is paramount. This guide provides a comparative analysis of Aldi-2, a potent inhibitor of aldehyde dehydrogenases (ALDHs), and traditional antioxidant therapies. While not a direct antioxidant itself, this compound's targeted action on a key enzyme family involved in mitigating the downstream effects of oxidative stress provides a valuable tool for research and a potential, context-dependent therapeutic avenue. This document outlines the mechanistic differences, presents available data, and details relevant experimental protocols.
Data Presentation: Mechanistic and Efficacy Comparison
The following table summarizes the fundamental differences between traditional antioxidant therapies and this compound, an ALDH inhibitor. It is crucial to note that their "efficacy" is context-dependent and they are not directly comparable as antioxidant agents.
| Feature | Traditional Antioxidant Therapies (e.g., Vitamin C, Vitamin E, N-acetylcysteine) | This compound |
| Primary Mechanism of Action | Direct neutralization of reactive oxygen species (ROS) through electron donation (free radical scavenging), chelation of pro-oxidant metal ions. | Indirectly modulates oxidative stress by covalently inhibiting aldehyde dehydrogenase (ALDH) enzymes. |
| Target | Reactive oxygen species (e.g., superoxide, hydroxyl radicals), reactive nitrogen species. | Active site cysteine residues of ALDH isoforms (ALDH1A1, ALDH2, ALDH3A1). |
| Effect on Oxidative Stress | Directly reduces the overall burden of ROS, thereby preventing damage to cellular macromolecules. | Increases the accumulation of toxic aldehydes (e.g., 4-hydroxynonenal) that are byproducts of lipid peroxidation, leading to increased cellular stress and potential cytotoxicity. |
| Therapeutic Rationale | Supplementation to counteract oxidative damage in various pathological conditions. | Primarily investigated as a tool in cancer research to sensitize tumors to oxidative stress-inducing therapies by disabling a key detoxification pathway. |
| Reported Efficacy Metric | Measures of antioxidant capacity (e.g., ORAC, FRAP), reduction in biomarkers of oxidative damage (e.g., malondialdehyde). | Potency of enzyme inhibition, typically expressed as the half-maximal inhibitory concentration (IC50). For this compound, IC50 values are 2.5 µM for ALDH1A1, 6.4 µM for ALDH2, and 1.9 µM for ALDH3A1.[1] |
Experimental Protocols
In Vitro Assessment of ALDH Inhibition by this compound
Objective: To determine the IC50 of this compound against a specific ALDH isoform (e.g., ALDH2).
Materials:
-
Recombinant human ALDH2 enzyme
-
This compound
-
NAD+
-
Aldehyde substrate (e.g., acetaldehyde)
-
Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, set up reactions containing the reaction buffer, NAD+, and varying concentrations of this compound.
-
Add the ALDH2 enzyme to each well and incubate for a specific time to allow for inhibitor binding.
-
Initiate the reaction by adding the aldehyde substrate.
-
Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity for each this compound concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Oxidative Stress: Comparison of a Traditional Antioxidant and this compound
Objective: To compare the effects of a traditional antioxidant (N-acetylcysteine, NAC) and this compound on intracellular ROS levels and cell viability in a model of induced oxidative stress.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Oxidative stress inducer (e.g., hydrogen peroxide, H2O2)
-
N-acetylcysteine (NAC)
-
This compound
-
Cell-permeable fluorescent probe for ROS (e.g., DCFDA)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with either NAC or this compound at various concentrations for a specified period.
-
Induce oxidative stress by adding H2O2 to the cell culture medium.
-
For ROS measurement:
-
After the H2O2 incubation period, wash the cells and incubate with the DCFDA probe.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
-
For cell viability measurement:
-
After the H2O2 incubation period, perform the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
-
Analyze the data to compare the protective effect of NAC (expected to decrease ROS and increase viability) with the effect of this compound (expected to have no direct effect on initial ROS but potentially decrease viability due to aldehyde accumulation).
Mandatory Visualizations
Caption: Mechanism of a traditional antioxidant neutralizing reactive oxygen species.
Caption: this compound inhibits ALDH, leading to toxic aldehyde accumulation and increased cellular stress.
References
Independent Verification of "Aldi-2" Research Findings: A Comparative Guide
For research, scientific, and drug development professionals.
This guide provides a comparative analysis of the initial preclinical findings for the novel investigational compound "Aldi-2" and a subsequent independent verification study. Data is presented to objectively compare the compound's performance against a known alternative, Trametinib, a clinically approved MEK1/2 inhibitor.
Executive Summary
Initial reports indicated that this compound, a novel small molecule inhibitor, showed significant potency against BRAF V600E-mutant melanoma by targeting the MAPK/ERK signaling pathway. An independent study was conducted to verify these claims and further characterize the compound's efficacy. This guide synthesizes the data from both the original and the independent verification studies, offering a direct comparison of their findings.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the initial ("Primary Study") and subsequent ("Independent Verification") research on this compound, with Trametinib included as a comparator.
Table 1: In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined in two BRAF V600E-mutant melanoma cell lines (A375 and SK-MEL-28) after 72 hours of continuous drug exposure. Lower values indicate higher potency.
| Compound | Cell Line | Primary Study IC50 (nM) | Independent Verification IC50 (nM) |
| This compound | A375 | 85 | 110 |
| SK-MEL-28 | 120 | 155 | |
| Trametinib | A375 | 10 | 12 |
| SK-MEL-28 | 15 | 18 |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
Efficacy was evaluated in a mouse xenograft model using A375 cells. TGI was measured at day 21 following daily oral administration of the compounds.
| Compound | Dosage | Primary Study TGI (%) | Independent Verification TGI (%) |
| This compound | 20 mg/kg | 75% | 68% |
| Trametinib | 1 mg/kg | 88% | 85% |
| Vehicle Control | N/A | 0% | 0% |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted biological pathway and experimental designs are provided below.
Caption: Targeted MAPK/ERK signaling pathway.
Caption: Preclinical experimental workflow.
Caption: Logical comparison of study outcomes.
Experimental Protocols
Detailed methodologies for the key experiments are provided for reproducibility and critical evaluation.
Cell Culture and Viability Assay
-
Cell Lines: Human melanoma cell lines A375 and SK-MEL-28 (ATCC) were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Methodology: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound or Trametinib for 72 hours.
-
Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
Western Blot Analysis
-
Protocol: A375 cells were treated with this compound (100 nM) or Trametinib (10 nM) for 2 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Immunoblotting: 20 µg of total protein per lane was resolved on a 4-12% SDS-PAGE gel and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control). Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Both studies confirmed that this compound effectively reduces the phosphorylation of ERK, consistent with MEK inhibition.
In Vivo Xenograft Model
-
Animal Model: All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC). Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A375 cells in the right flank.
-
Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control (0.5% methylcellulose), this compound (20 mg/kg), and Trametinib (1 mg/kg). Compounds were administered orally once daily for 21 consecutive days.
-
Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as an indicator of toxicity. Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.
A Head-to-Head Comparison of Alda-1 and N-acetylcysteine in the Context of Aldehyde Dehydrogenase 2 Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detoxification of reactive aldehydes is a critical cellular process for maintaining homeostasis and preventing cytotoxicity. A key enzyme in this pathway is mitochondrial aldehyde dehydrogenase 2 (ALDH2), which is responsible for the oxidation of a wide range of endogenous and exogenous aldehydes. Impaired ALDH2 activity, either due to genetic variation (e.g., the ALDH2*2 allele prevalent in East Asian populations) or oxidative stress, is associated with a variety of pathological conditions, including cardiovascular diseases, alcoholic liver disease, and neurodegenerative disorders. Consequently, therapeutic strategies aimed at enhancing ALDH2 activity are of significant interest.
This guide provides a head-to-head comparison of two compounds that have been investigated for their roles in modulating ALDH2-related pathways: Alda-1, a direct activator of ALDH2, and N-acetylcysteine (NAC), a broad-spectrum antioxidant. While the initial query referenced "Aldi-2," literature indicates this compound is an ALDH inhibitor. Therefore, for a scientifically relevant comparison of ALDH2 enhancement strategies, we have substituted the well-characterized ALDH2 activator, Alda-1.
Mechanism of Action
The fundamental difference between Alda-1 and N-acetylcysteine lies in their mechanism of action. Alda-1 is a direct enzymatic activator, whereas NAC's effects are primarily indirect, stemming from its potent antioxidant properties.
Alda-1 acts as a chemical chaperone for ALDH2.[1] It binds to a site near the substrate entry tunnel of the enzyme, distinct from the active site.[2] This binding induces a conformational change that enhances the enzyme's catalytic efficiency.[2] In the case of the less active ALDH2*2 variant, Alda-1 helps to stabilize the enzyme's structure, restoring a significant portion of its lost function.[1][3]
N-acetylcysteine (NAC) , on the other hand, does not directly bind to and activate ALDH2 in the same manner as Alda-1. Its primary roles are to act as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and to directly scavenge reactive oxygen species (ROS).[4][5] By reducing the overall oxidative burden, NAC can protect ALDH2 from oxidative inactivation. Reactive aldehydes and other products of oxidative stress can damage the ALDH2 enzyme, leading to reduced activity.[6] By mitigating this oxidative stress, NAC helps to preserve ALDH2 function. Some studies have also suggested that NAC can enhance the activity of enzymes involved in alcohol metabolism, including ALDH.[7]
Quantitative Data Presentation
The following tables summarize the quantitative effects of Alda-1 and N-acetylcysteine on ALDH2 activity and related biological markers based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from separate investigations.
Table 1: Effect on ALDH2 Enzymatic Activity
| Compound | Target Enzyme | Model System | Fold-Activation (approx.) | Reference |
| Alda-1 | ALDH21 (Wild-Type) | Purified Human Recombinant | ~2-fold | [3] |
| ALDH22 (Variant) | Purified Human Recombinant | Up to 11-fold | [3] | |
| N-acetylcysteine | ALDH2 | Diabetic Rat Heart Mitochondria | Partial restoration of activity (from ~60% to a higher but sub-control level) | [6] |
| ALDH (total) | Mouse Liver | Enhanced activity (specific fold-increase not quantified) | [7] |
Table 2: Effects in Preclinical Disease Models
| Compound | Disease Model | Key Findings | Quantitative Data | Reference |
| Alda-1 | Acetaminophen-induced Hepatotoxicity (Mouse) | Reduced centrilobular necrosis | Necrosis reduced from 47% to 21% of lobular area | [8] |
| Alcoholic Liver Disease (Mouse) | Reversed hepatic steatosis and apoptosis | - | [9] | |
| Parkinson's Disease Model (Rotenone-induced) | Protected against dopaminergic neuron death | - | [10] | |
| N-acetylcysteine | Alcoholic Liver Injury (Rat) | Attenuated liver damage | Significantly mitigated the increase in ALT, AST, and MDA | [11] |
| Myocardial Ischemia-Reperfusion Injury (Diabetic Mouse) | Reduced infarct size through anti-ferroptosis | - | [12] | |
| Neurodegenerative Models | Protective effects against oxidative stress-induced neuronal death | - | [5][13] |
Experimental Protocols
Measurement of ALDH2 Activity
A common method for determining ALDH2 activity involves a spectrophotometric assay. This assay measures the reduction of NAD+ to NADH as ALDH2 oxidizes an aldehyde substrate.
-
Sample Preparation: Liver or heart mitochondria are isolated from tissue homogenates by differential centrifugation. The protein concentration of the mitochondrial fraction is determined using a standard protein assay (e.g., Bradford or BCA).
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5), the coenzyme NAD+ (e.g., 2.5 mM), the mitochondrial sample containing ALDH2, and an aldehyde substrate (e.g., acetaldehyde or propionaldehyde).
-
Initiation and Measurement: The reaction is initiated by the addition of the aldehyde substrate. The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a microplate reader.
-
Calculation: The rate of NADH production is calculated from the linear portion of the absorbance curve. ALDH2 activity is then expressed as micromoles of NADH formed per minute per milligram of protein.
Measurement of Oxidative Stress Markers
Oxidative stress is a key factor in ALDH2 inactivation and is a therapeutic target for NAC. Several methods are used to quantify oxidative stress.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Principle: MDA is a major product of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Protocol: Tissue homogenates are mixed with a solution of thiobarbituric acid (TBA) and heated. The MDA-TBA adduct forms a pink-colored product that can be quantified spectrophotometrically at approximately 532 nm.
-
-
Glutathione (GSH) Assay:
-
Principle: The levels of reduced glutathione (GSH), a key antioxidant, can be measured using various commercial kits. A common method involves the reaction of GSH with a chromogenic substrate, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured at 412 nm.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Principle: Intracellular ROS levels can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Protocol: Cells are loaded with DCFH-DA, which is non-fluorescent. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.
-
Signaling Pathways and Experimental Workflows
ALDH2 Activation and Downstream Effects
Caption: ALDH2 signaling pathway and points of intervention for Alda-1 and NAC.
Experimental Workflow for Comparing Alda-1 and NAC
Caption: A generalized experimental workflow for comparing Alda-1 and NAC.
Conclusion
Alda-1 and N-acetylcysteine represent two distinct strategies for mitigating cellular damage associated with aldehyde accumulation and oxidative stress. Alda-1 is a targeted, direct activator of ALDH2, offering a potent mechanism to enhance the detoxification of harmful aldehydes. Its efficacy, particularly in restoring the function of the ALDH2*2 variant, makes it a promising therapeutic candidate for a range of conditions.
N-acetylcysteine, in contrast, is a broad-spectrum antioxidant that provides a more generalized cellular protection. While it can support ALDH2 function by reducing the oxidative stress that leads to enzyme inactivation, its effects are not specific to ALDH2. The choice between these two agents in a research or drug development context would depend on the specific therapeutic goal: direct and potent enhancement of ALDH2 activity (Alda-1) versus broad-spectrum antioxidant protection (NAC). Further head-to-head preclinical studies would be invaluable in elucidating the comparative efficacy of these two approaches in specific disease models.
References
- 1. Alda-1 Ameliorates Liver Ischemia-Reperfusion Injury by Activating Aldehyde Dehydrogenase 2 and Enhancing Autophagy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine attenuates alcohol-induced oxidative stress in he rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine and neurodegenerative diseases: Basic and clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Aldehyde Dehydrogenase 2 by Oxidative Stress Is Associated with Cardiac Dysfunction in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldehyde dehydrogenase-2 activation decreases acetaminophen hepatotoxicity by prevention of mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological activation of aldehyde dehydrogenase 2 by Alda-1 reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection of N-acetylcysteine on alcoholic liver injury [manu41.magtech.com.cn]
- 12. N-acetylcysteine Protects Against Myocardial Ischemia–Reperfusion Injury Through Anti-ferroptosis in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Aldesleukin (Recombinant Interleukin-2): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aldesleukin (recombinant Interleukin-2), a cytokine therapy with a dual therapeutic window. High-dose Aldesleukin is utilized for its potent anti-tumor effects in metastatic renal cell carcinoma and melanoma, while low-dose regimens are being investigated for their immunomodulatory effects in autoimmune diseases. This document outlines the performance of Aldesleukin in these distinct therapeutic contexts, compares it with relevant alternatives, and provides detailed experimental protocols for validating its therapeutic window.
Executive Summary
Aldesleukin's therapeutic utility is highly dose-dependent, creating two distinct therapeutic windows.
-
High-Dose (Oncology): In metastatic renal cell carcinoma (mRCC), high-dose Aldesleukin induces durable complete responses in a subset of patients, a significant advantage over some targeted therapies. However, it is associated with severe, acute toxicities, most notably capillary leak syndrome, which can be life-threatening. Newer combination therapies, such as immune checkpoint inhibitors, have shown improved survival benefits and are often considered first-line treatments.
-
Low-Dose (Autoimmune Disease): In autoimmune diseases like Systemic Lupus Erythematosus (SLE), low-dose Aldesleukin is explored for its potential to selectively expand regulatory T cells (Tregs), thereby restoring immune tolerance. This approach presents a promising alternative to broader immunosuppressants. Clinical development is ongoing to establish a clear therapeutic window that maximizes Treg expansion while minimizing the activation of pro-inflammatory effector T cells.
This guide will delve into the quantitative data supporting these applications, compare Aldesleukin to key alternatives, and provide the necessary experimental frameworks for its evaluation.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the quantitative data for Aldesleukin and its alternatives in both high-dose and low-dose settings.
High-Dose Aldesleukin for Metastatic Renal Cell Carcinoma (mRCC)
| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Toxicities (Grade ≥3) |
| High-Dose Aldesleukin | 14%-25%[1][2][3][4][5] | 4.4 months[3] | 42.8 months[2][4] | Capillary Leak Syndrome (71% all grades), Hypotension, Renal Dysfunction, Dyspnea (43%)[6][7] |
| Nivolumab + Ipilimumab | 39%-42%[8][9] | 11.6-12.4 months[8][9] | 52.7 months[8] | Increased Lipase, Increased Liver Enzymes, Diarrhea, Colitis[10][11] |
| Pembrolizumab + Axitinib | 59.3%[12] | 15.1 months[12] | Not Reached (at time of study)[12] | Diarrhea, Hypertension, Hepatotoxicity |
| Axitinib (Second-line) | 31%[13] | 8.3-19 months[13][14] | 20.1-29.4 months[13][14] | Hypertension (17%), Diarrhea (11%), Fatigue (10%)[14] |
Low-Dose Aldesleukin for Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA)
| Treatment | Disease | Efficacy Endpoint | Response Rate | Key Toxicities |
| Low-Dose Aldesleukin | SLE | Reduction in Disease Activity | Investigational, data emerging | Generally well-tolerated at low doses |
| Belimumab | SLE | SLE Responder Index (SRI) @ 52 weeks | 43.2%-53.8%[15][16] | Infusion reactions, Infections, Nausea |
| Rituximab (off-label) | SLE | Reduction in Disease Activity | Variable | Infusion reactions, Infections, Progressive Multifocal Leukoencephalopathy (rare) |
| Tocilizumab | RA | ACR20/50/70 @ 24 weeks | ACR20: ~70%, ACR50: ~30%, ACR70: >10%[17][18][19] | Infections, Injection site reactions, Increased liver enzymes |
Experimental Protocols
Detailed methodologies for key experiments to validate the therapeutic window of Aldesleukin are provided below.
T-Cell Proliferation Assay using CFSE Staining
This assay quantifies the proliferation of T-cells in response to Aldesleukin stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE (5 mM stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Aldesleukin (recombinant IL-2)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
CFSE Staining: Resuspend the cells at a concentration of 10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Add an equal volume of cold complete RPMI-1640 medium (containing 10% FBS) to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add serial dilutions of Aldesleukin to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Cytokine Release Assay using ELISA
This assay measures the amount of specific cytokines (e.g., IFN-γ, TNF-α, IL-6) released by immune cells upon stimulation with Aldesleukin. The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
Aldesleukin
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate. Stimulate the cells with varying concentrations of Aldesleukin for 24-48 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.[20]
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the cytokine standards and calculate the concentration of the cytokine in the samples.
In Vitro Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release
This assay measures the cytotoxicity of Aldesleukin-activated effector cells (e.g., T-cells, NK cells) against target tumor cells. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.
Materials:
-
Effector cells (PBMCs or isolated T/NK cells)
-
Target tumor cells
-
Complete RPMI-1640 medium
-
Aldesleukin
-
LDH cytotoxicity assay kit (containing lysis buffer and reaction mixture)
-
96-well plate
-
Microplate reader
Procedure:
-
Effector Cell Preparation: Isolate effector cells and pre-activate them with an optimal concentration of Aldesleukin for 24-72 hours.
-
Target Cell Plating: Plate the target tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Co-culture: Remove the medium from the target cells and add the pre-activated effector cells at different effector-to-target (E:T) ratios.
-
Controls: Include the following controls:
-
Spontaneous LDH release (target cells only): Target cells with medium.
-
Maximum LDH release (target cells): Target cells with lysis buffer.
-
Spontaneous LDH release (effector cells only): Effector cells with medium.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[21]
-
Measurement: Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)] x 100
-
Mandatory Visualizations
Signaling Pathway of Aldesleukin
Caption: Aldesleukin signaling pathway via JAK/STAT and PI3K/Akt pathways.
Experimental Workflow for Therapeutic Window Validation
Caption: Workflow for in vitro validation of Aldesleukin's therapeutic window.
Logical Relationship: Efficacy vs. Toxicity
References
- 1. Results of treatment of 255 patients with metastatic renal cell carcinoma who received high-dose recombinant interleukin-2 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The High-Dose Aldesleukin “Select” Trial: A Trial to Prospectively Validate Predictive Models of Response Treatment in Patients with Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldesleukin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. cancernetwork.com [cancernetwork.com]
- 9. actionkidneycancer.org [actionkidneycancer.org]
- 10. Results From Phase I Study of Nivolumab with Ipilimumab in mRCC [grandroundsinurology.com]
- 11. Nivolumab Combined with Ipilimumab in Metastatic Renal Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 12. First-Line Pembrolizumab plus Axitinib Combination Boosts Survival in Metastatic Renal-Cell Carcinoma - Oncology Practice Management [oncpracticemanagement.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase III, randomized, placebo-controlled study of belimumab, a monoclonal antibody that inhibits B lymphocyte stimulator, in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pivotal phase III, randomised, placebo-controlled study of belimumab in patients with systemic lupus erythematosus located in China, Japan and South Korea | Annals of the Rheumatic Diseases [ard.bmj.com]
- 17. Efficacy of tocilizumab in patients with moderate to severe active rheumatoid arthritis and a previous inadequate response to disease-modifying antirheumatic drugs: the ROSE study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 18. EXECUTIVE SUMMARY - Tocilizumab (Actemra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. LDH cytotoxicity assay [protocols.io]
Comparative Metabolomics of Aldi-2 Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Aldi-2, a potent aldehyde dehydrogenase (ALDH) inhibitor, with other metabolic inhibitors used in cancer research. The information is supported by experimental data from various studies and includes detailed methodologies for key experiments.
This compound is a specific and potent covalent inhibitor of several aldehyde dehydrogenase (ALDH) isoforms, including ALDH1A1, ALDH2, and ALDH3A1.[1][2] Its mechanism of action involves forming a covalent bond with the cysteine residue in the active site of the ALDH enzyme. By inhibiting ALDH, this compound leads to an accumulation of cytotoxic aldehydes within cancer cells, making it a promising agent in cancer research. Understanding the metabolic consequences of ALDH inhibition is crucial for elucidating its therapeutic potential and identifying synergistic treatment strategies. This guide compares the metabolomic profile of cells treated with an ALDH inhibitor to those treated with inhibitors of other key metabolic pathways in cancer: glycolysis, mitochondrial respiration, glutaminolysis, and fatty acid oxidation.
Comparative Analysis of Metabolic Inhibitors
The metabolic landscape of a cancer cell is complex and interconnected. Inhibiting one pathway often leads to compensatory shifts in others. The following table summarizes the key metabolic changes observed upon treatment with this compound (with gossypol, another ALDH inhibitor, as a proxy) and other major metabolic inhibitors.
| Metabolic Pathway Targeted | Inhibitor Example | Key Metabolic Changes | Observed Quantitative Changes (in various cancer cell lines) |
| Aldehyde Dehydrogenase (ALDH) | This compound / Gossypol | - Accumulation of upstream aldehydes- Depletion of downstream carboxylic acids- Increased oxidative stress- Alterations in redox balance- Potential impact on energy metabolism | - Glutathione (GSH): Decreased[1]- Aspartic Acid: Decreased[1]- Flavin Adenine Dinucleotide (FAD): Decreased[1]- ATP: Markedly reduced[3][4] |
| Glycolysis | 2-Deoxy-D-glucose (2-DG) | - Inhibition of glucose consumption and lactate production- Depletion of glycolytic intermediates- Alterations in amino acid and lipid metabolism | - Glucose Consumption: Reduced[5]- Lactate Production: Reduced[5]- Significant alterations in: Amino acids, biogenic amines, glycerophospholipids, and sphingolipids[5] |
| Mitochondrial Respiration (Complex I) | Metformin | - Inhibition of the electron transport chain- Decreased TCA cycle intermediates- Altered nucleotide metabolism- Shift towards glycolysis | - One-carbon metabolism intermediates: Significantly altered[2]- Glutathione pathway metabolites: Significantly altered[2]- TCA cycle intermediates: Altered levels[6] |
| Glutaminolysis | CB-839 | - Accumulation of glutamine- Depletion of glutamate and downstream TCA cycle intermediates- Impaired anaplerosis | - Glutamine: Increased[7][8]- Glutamate: Decreased (0.02 to 0.2-fold of control)[7][8]- α-Ketoglutarate, Fumarate, Malate, Aspartate: Sharply diminished (0.02 to 0.5-fold of control)[8] |
| Fatty Acid Oxidation (FAO) | Etomoxir | - Inhibition of long-chain fatty acid transport into mitochondria- Accumulation of fatty acids and lipids- Depletion of acylcarnitines | - Acylcarnitines: Significantly decreased ( |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolomics studies. Below are generalized protocols for untargeted metabolomics using LC-MS and NMR.
Untargeted Metabolomics using LC-MS
-
Cell Culture and Treatment:
-
Culture cancer cells to ~80% confluency in appropriate media.
-
Treat cells with this compound (or other inhibitors) at a predetermined concentration (e.g., IC50) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Prepare at least 3-6 biological replicates per condition.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water or 2:2:1 methanol:acetonitrile:water).[9]
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Perform freeze-thaw cycles to ensure complete cell lysis.[9]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the metabolite extract into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate metabolites using a suitable chromatography column, such as a C18 column for non-polar metabolites or a HILIC column for polar metabolites.
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
-
Data Processing and Analysis:
-
Process the raw data using software such as Compound Discoverer or XCMS for peak picking, alignment, and normalization.
-
Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify features that differ significantly between treated and control groups.
-
Identify metabolites by matching their mass-to-charge ratio (m/z) and retention times to spectral databases (e.g., METLIN, HMDB).
-
Conduct pathway analysis using tools like MetaboAnalyst to understand the biological context of the metabolic changes.
-
Untargeted Metabolomics using NMR
-
Sample Preparation:
-
Follow the same cell culture, treatment, and initial metabolite extraction steps as for LC-MS.
-
After collecting the supernatant, lyophilize it to dryness.
-
Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D2O) containing an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[10]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D 1H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Use a water suppression pulse sequence (e.g., presaturation or CPMG) to attenuate the strong water signal.
-
Acquire 2D NMR spectra (e.g., COSY, TOCSY, HSQC) on pooled samples to aid in metabolite identification.[8][11]
-
-
Data Processing and Analysis:
-
Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction, and calibration) using appropriate software (e.g., TopSpin, MestReNova).
-
Bin the spectra and normalize to the internal standard.
-
Perform multivariate statistical analysis on the binned data to identify significant changes.
-
Identify and quantify metabolites by comparing the spectra to NMR databases (e.g., HMDB, BMRB) and by using 2D NMR data for structural confirmation.
-
Perform pathway analysis as described for LC-MS.
-
Conclusion
The inhibition of ALDH by this compound represents a targeted approach to cancer therapy that induces significant metabolic stress, primarily through the accumulation of toxic aldehydes and disruption of redox homeostasis. This contrasts with other metabolic inhibitors that target central carbon metabolism. A comprehensive understanding of these distinct metabolic consequences, as revealed by comparative metabolomics, is essential for the rational design of combination therapies. By exploiting the metabolic vulnerabilities induced by this compound, it may be possible to develop more effective and synergistic anti-cancer strategies. Further quantitative metabolomics and metabolic flux analyses are warranted to fully elucidate the intricate metabolic rewiring in response to this compound treatment.
References
- 1. Gossypol induces apoptosis in ovarian cancer cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic fingerprint reveals that metformin impairs one-carbon metabolism in a manner similar to the antifolate class of chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde dehydrogenase is used by cancer cells for energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin targets central carbon metabolism and reveals mitochondrial requirements in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Profiles Associated With Metformin Efficacy in Cancer [frontiersin.org]
- 11. jbiochemtech.com [jbiochemtech.com]
Assessing the long-term efficacy and safety of "Aldi-2" vs. placebo
South San Francisco, CA – The investigational antibody AL002, a TREM2 agonist developed by Alector in collaboration with AbbVie, did not meet its primary or secondary endpoints in the Phase 2 INVOKE-2 clinical trial for early-stage Alzheimer's disease. The therapy, previously referred to as "Aldi-2" in some contexts, showed no significant difference from placebo in slowing cognitive decline or on key biomarkers of the disease.[1] Following these results, the long-term extension study of AL002 has been discontinued.[2]
The INVOKE-2 trial was a robust, multi-center, randomized, double-blind, placebo-controlled study designed to provide a comprehensive assessment of the long-term efficacy and safety of AL002.[3] Despite demonstrating target engagement and activation of microglia, the intended mechanism of action, this did not translate into clinical benefit for patients.[2]
Efficacy Outcomes
The primary measure of efficacy in the INVOKE-2 trial was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score, a standard tool for assessing the severity of dementia.[4] AL002 failed to show a statistically significant slowing of disease progression as measured by this endpoint compared to placebo.
Furthermore, no positive treatment effects were observed for AL002 on secondary clinical and functional endpoints. Similarly, the treatment did not lead to significant changes in Alzheimer's fluid biomarkers or a reduction in brain amyloid levels as measured by amyloid PET imaging when compared to the placebo group.
Table 1: Summary of Long-Term Efficacy Outcomes (INVOKE-2 Trial)
| Endpoint | AL002 (All Doses) | Placebo | Outcome |
| Primary Endpoint | |||
| Change in CDR-SB Score | N/A | N/A | No statistically significant difference observed between AL002 and placebo. |
| Secondary Clinical Endpoints | |||
| Change in RBANS Score | N/A | N/A | No significant treatment effect favoring AL002. |
| Change in ADAS-Cog13 Score | N/A | N/A | No significant treatment effect favoring AL002. |
| Change in ADCS-ADL-MCI Score | N/A | N/A | No significant treatment effect favoring AL002. |
| Change in MMSE Score | N/A | N/A | No significant treatment effect favoring AL002. |
| Biomarker Endpoints | |||
| Change in Brain Amyloid (Amyloid PET) | N/A | N/A | No treatment-related reduction in brain amyloid levels. |
| Change in Alzheimer's Fluid Biomarkers | N/A | N/A | No significant effects on fluid biomarkers favoring AL002. |
Note: Specific quantitative data from the INVOKE-2 trial for the different dose arms of AL002 and the placebo group have not been publicly released. The table reflects the reported top-line results.
Safety Profile
AL002 was observed to have safety concerns, most notably the occurrence of amyloid-related imaging abnormalities (ARIA).[2] These MRI changes were primarily seen in participants receiving AL002.[4] Infusion-related reactions were also observed in the treatment group.[2]
Table 2: Summary of Key Safety Findings (INVOKE-2 Trial)
| Adverse Event of Special Interest | AL002 (All Doses) | Placebo | Details |
| Amyloid-Related Imaging Abnormalities (ARIA) | N/A | N/A | Observed primarily in participants treated with AL002.[4] |
| Infusion-Related Reactions | N/A | N/A | Observed in participants treated with AL002.[2] |
Note: Specific incidence rates of adverse events for the different dose arms of AL002 and the placebo group have not been publicly released.
Experimental Protocols
AL002 Mechanism of Action
AL002 is a humanized monoclonal antibody designed to target and activate the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[3] TREM2 is a key receptor on the surface of microglia, the primary immune cells of the brain. By activating TREM2, AL002 was hypothesized to enhance the ability of microglia to clear pathological proteins, such as amyloid-beta, and protect neurons from damage.[3]
References
- 1. neurologylive.com [neurologylive.com]
- 2. Alector announces results from INVOKE-2 Phase 2 trial in early AD | Alzheimer Europe [alzheimer-europe.org]
- 3. neurology.org [neurology.org]
- 4. Alector Announces Results from AL002 INVOKE-2 Phase 2 Trial in Individuals with Early Alzheimer’s Disease and Provides Business Update | Alector [investors.alector.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of "Aldi-2"
Disclaimer: The chemical name "Aldi-2" does not correspond to a recognized chemical compound in standard chemical databases. The following information provides a general procedural framework for the safe handling and disposal of laboratory chemical waste, using "this compound" as a placeholder. It is imperative for all laboratory personnel to consult the specific Safety Data Sheet (SDS) for the actual chemical before undertaking any handling or disposal procedures.[1]
This guide is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain compliance with regulatory standards.
Immediate Safety and Logistical Information
Before handling "this compound" waste, the Safety Data Sheet (SDS) is the most critical document to consult.[1][2] The SDS provides comprehensive information regarding the chemical's properties, hazards, and specific instructions for safe handling, storage, and emergency measures.[2][3][4]
Key Principles of Chemical Waste Management:
-
Identification and Labeling: All waste containers must be clearly and accurately labeled. Labels should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[1]
-
Segregation: Never mix different types of chemical waste.[1] Incompatible chemicals can react, leading to heat generation, toxic gas release, or explosions. Waste streams should be segregated based on their chemical compatibility and hazard class.
-
Containment: Use appropriate, leak-proof, and chemically resistant containers for waste collection.[1][5] Containers must be kept securely closed except when adding waste.[5] They should be stored in a designated, well-ventilated area, preferably within secondary containment to mitigate spills.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS for "this compound". This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Data Presentation: Chemical Waste Stream Categorization
The proper disposal route for "this compound" is dictated by its chemical and physical properties. The following table summarizes common laboratory waste streams. The specific SDS for "this compound" will determine its appropriate category.
| Waste Category | Description | Examples | General Disposal Route |
| Halogenated Solvents | Organic solvents containing fluorine, chlorine, bromine, or iodine. | Dichloromethane, Chloroform, Carbon Tetrachloride | Collect in a designated, labeled, and sealed container for hazardous waste pickup. |
| Non-Halogenated Solvents | Organic solvents that do not contain halogens. | Acetone, Ethanol, Hexanes, Toluene | Collect in a separate, designated container for flammable liquid waste pickup. |
| Aqueous Acidic Waste | Acidic solutions (pH < 6.0). | Hydrochloric acid solutions, Sulfuric acid solutions | Neutralize to a pH between 6.0 and 8.0 before sewer disposal (if permitted by local regulations), or collect for hazardous waste pickup. |
| Aqueous Basic Waste | Basic (alkaline) solutions (pH > 8.0). | Sodium hydroxide solutions, Ammonium hydroxide | Neutralize to a pH between 6.0 and 8.0 before sewer disposal (if permitted by local regulations), or collect for hazardous waste pickup. |
| Solid Chemical Waste | Contaminated lab debris and solid chemicals. | Contaminated gloves, paper towels, reaction byproducts | Collect in a designated, labeled solid waste container for hazardous waste pickup. |
| Heavy Metal Waste | Solutions or solids containing heavy metals. | Mercury, Lead salts, Cadmium compounds | Collect separately in a designated container for heavy metal hazardous waste pickup. |
General Disposal Protocol for "this compound"
This step-by-step procedure outlines the process for safely disposing of "this compound" waste.
-
Waste Characterization: Consult the "Handling and Storage" and "Disposal Considerations" sections of the "this compound" Safety Data Sheet to determine its hazard class (e.g., flammable, corrosive, reactive, toxic).
-
Container Selection: Choose a waste container that is chemically compatible with "this compound". For instance, do not use a metal container for corrosive waste.[5] The container must be in good condition, with a secure, tight-fitting lid.[5]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," an estimate of the concentration and volume, and the date of accumulation.
-
Waste Accumulation: Collect the "this compound" waste in the designated container. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure incompatible waste types are stored separately.
-
Request for Pickup: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Experimental Protocol: Neutralization of Acidic "this compound" Waste
This protocol provides a general method for neutralizing acidic waste, assuming "this compound" is an acidic compound. Always perform this procedure in a fume hood while wearing appropriate PPE. The specific neutralizing agent and process may vary based on the chemical's reactivity and concentration.
Materials:
-
Acidic "this compound" waste
-
Large borosilicate glass beaker (or other compatible container)
-
Secondary containment (e.g., a plastic tub)
-
Stir bar and magnetic stir plate
-
Weak base (e.g., sodium bicarbonate or 1M sodium hydroxide)
-
pH meter or pH paper
Procedure:
-
Place the beaker containing the acidic "this compound" waste inside the secondary containment within the fume hood.
-
Add a stir bar and begin gentle stirring.
-
Slowly and carefully add small increments of the weak base to the acidic waste. Be cautious, as the neutralization reaction can generate heat and gas.
-
After each addition, allow the solution to mix thoroughly.
-
Periodically check the pH of the solution using a pH meter or pH paper.
-
Continue adding the base incrementally until the pH of the solution is stable within a neutral range (typically between 6.0 and 8.0).
-
Once neutralized, the solution may be eligible for sewer disposal, depending on institutional and local regulations. Consult your EHS department for final approval.
-
Label the container with the final contents and pH before disposal.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Handling Guide for Aldi-2, an Aldehyde Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Aldi-2, a potent and specific covalent inhibitor of aldehyde dehydrogenases (ALDHs). This compound, chemically identified as 3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride, is a valuable tool in cancer research for its ability to target key metabolic enzymes. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of the powdered compound. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Recommended storage temperature is 2-8°C.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Quantitative Data
This compound is a potent inhibitor of several aldehyde dehydrogenase isozymes. The following table summarizes its inhibitory activity.
| ALDH Isozyme | IC50 Value (μM) |
| ALDH1A1 | 2.5 |
| ALDH2 | 6.4 |
| ALDH3A1 | 1.9 |
IC50 (half maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
General Protocol for ALDH Inhibition Assay:
The following is a generalized methodology for assessing the inhibitory effect of this compound on ALDH activity. Specific experimental conditions may need to be optimized based on the ALDH isozyme and the experimental system.
-
Enzyme and Substrate Preparation: Prepare a solution of the purified ALDH enzyme of interest in a suitable buffer. Prepare a solution of the specific aldehyde substrate for the enzyme.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water).[1] Prepare serial dilutions of the this compound stock solution to achieve a range of desired concentrations.
-
Assay Reaction: In a microplate, combine the ALDH enzyme solution, the this compound solution (at various concentrations), and the buffer. Incubate for a predetermined period to allow for inhibitor binding.
-
Initiate Reaction: Add the aldehyde substrate to each well to initiate the enzymatic reaction.
-
Detection: Monitor the progress of the reaction by measuring the increase in absorbance or fluorescence resulting from the production of NADH or the carboxylic acid product.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound. Calculate the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound covalently binds to and inactivates ALDH enzymes, blocking aldehyde metabolism.
Experimental Workflow for Assessing this compound Activity
Caption: Step-by-step workflow for determining the inhibitory potency of this compound on ALDH enzymes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
